molecular formula C13H17N3 B1532004 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile CAS No. 1366899-80-0

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Cat. No.: B1532004
CAS No.: 1366899-80-0
M. Wt: 215.29 g/mol
InChI Key: NTSHXXPKQIWHED-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex molecules. Its structure incorporates two pharmacologically relevant components: a pyrrolidine-3-carbonitrile scaffold and a 4-(dimethylamino)phenyl moiety. The pyrrolidine ring is a common feature in many bioactive molecules and pharmaceuticals, valued for its three-dimensional structure which can be crucial for binding to biological targets. The 4-(dimethylamino)phenyl group is a well-known functional group that has been demonstrated to enhance bioactivity and is frequently found in compounds with pronounced biological effects . Scientific literature indicates that derivatives containing the 4-(dimethylamino)phenyl fragment have shown promising cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) models . Furthermore, the pyrrolidinone scaffold, related to the pyrrolidine core of this compound, is present in a wide range of natural and synthetic substances with a broad spectrum of pharmacological properties, such as anti-inflammatory, antimicrobial, and anticonvulsant activities . As a nitrile-containing pyrrolidine derivative, this compound is a valuable intermediate for researchers working in lead optimization and the development of new therapeutic agents. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSHXXPKQIWHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized by the liver may struggle to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[1] Therefore, early assessment of metabolic stability is an indispensable component of modern drug discovery, guiding lead optimization and candidate selection.[2][3]

This guide provides a comprehensive, in-depth exploration of the methodology for determining the metabolic stability of a novel compound, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, using human liver microsomes (HLMs). HLMs are a well-established in vitro model system, enriched with a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast majority of drugs.[4][5][6] By incubating the test compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint) and in vitro half-life (t½), providing a robust prediction of its hepatic clearance in vivo.[1][7]

This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a framework for understanding the principles behind the assay, ensuring data integrity, and interpreting the results to make informed decisions in the drug development process.

The Science Behind the Assay: Principles of In Vitro Metabolic Stability Testing

The core principle of the HLM stability assay is to replicate the enzymatic environment of the human liver in a controlled, in vitro setting. The rate of disappearance of the parent compound is measured over time, and this rate is directly proportional to its intrinsic clearance by the liver enzymes.

Several key components are essential for a successful and physiologically relevant assay:

  • Human Liver Microsomes (HLMs): These are subcellular fractions of hepatocytes containing the endoplasmic reticulum, where the majority of phase I drug-metabolizing enzymes, most notably the CYPs, are located.[8] Using pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[8]

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): The CYP enzyme system requires a cofactor, NADPH, to provide the reducing equivalents for the monooxygenase reaction that metabolizes the drug.[2][9] Incubations performed in the absence of NADPH serve as a crucial negative control to assess for any non-enzymatic degradation of the compound.[9]

  • A Controlled Environment: The incubation is performed at 37°C to mimic physiological temperature, and a buffered solution (typically potassium phosphate buffer at pH 7.4) is used to maintain a stable and optimal pH for enzymatic activity.[2]

  • Quantitative Analysis: The concentration of the test compound at each time point is determined using a highly sensitive and specific analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10][11]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the overall workflow for assessing the metabolic stability of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in human liver microsomes.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Stock Solution of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile start_reaction Initiate Reaction by adding Test Compound to HLM/Buffer prep_compound->start_reaction prep_hlm Prepare HLM Suspension prep_hlm->start_reaction prep_nadph Prepare NADPH Solution time_points Incubate at 37°C (0, 5, 15, 30, 60 min) prep_nadph->time_points prep_buffer Prepare Incubation Buffer prep_buffer->start_reaction start_reaction->time_points quench Terminate Reaction (Quench with Acetonitrile) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_t_half Calculate In Vitro Half-life (t½) lcms->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) calc_t_half->calc_clint classify Classify Compound Stability calc_clint->classify

Caption: Experimental workflow for the HLM metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the data.

Materials and Reagents:

  • 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH tetrasodium salt)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and control compounds by diluting the stock solution in buffer. The final concentration of DMSO in the incubation should be kept low (e.g., <0.1%) to avoid inhibiting enzyme activity.

    • Prepare the HLM suspension in potassium phosphate buffer to the desired concentration (e.g., 1 mg/mL). Keep on ice.

    • Prepare the NADPH solution (e.g., 10 mM in buffer). Keep on ice.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the working solution of the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH solution to the wells. For the negative control wells, add buffer instead of NADPH.

    • The final incubation mixture should contain the test compound (e.g., 1 µM), HLMs (e.g., 0.5 mg/mL), and NADPH (e.g., 1 mM) in a final volume of, for example, 200 µL.[2]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile containing the internal standard).[2] The acetonitrile precipitates the microsomal proteins, thereby stopping the enzymatic reaction.

    • The "0-minute" time point is crucial as it represents 100% of the initial compound concentration. The quenching solution should be added before the NADPH for this time point.

  • Sample Processing:

    • After the final time point, seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the specific detection and quantification of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile and the internal standard.[12]

    • The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for accurate quantification.[11]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculating In Vitro Half-life (t½):

    • The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm (ln) of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life is then calculated using the following equation: t½ = 0.693 / k [13]

  • Calculating Intrinsic Clearance (CLint):

    • The in vitro intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg)) [1]

Hypothetical Data Presentation

The following table presents hypothetical data for the metabolic stability of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile and control compounds.

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile 2555.4Moderate
Verapamil (High Clearance)8173.3Low
Warfarin (Low Clearance)>60<23.1High

Interpreting the Results: From In Vitro Data to In Vivo Predictions

The calculated CLint value provides a quantitative measure of the compound's susceptibility to metabolism by liver enzymes.[1] This in vitro data can be used to:

  • Rank-order compounds: During lead optimization, compounds can be ranked based on their metabolic stability to select those with more favorable pharmacokinetic properties.

  • Predict in vivo hepatic clearance: The in vitro CLint can be scaled to predict in vivo hepatic clearance in humans using various models, such as the "well-stirred" model.[7][14] This allows for an early estimation of how quickly the drug will be cleared from the body.

  • Guide further studies: If a compound is found to be highly metabolized, further studies can be conducted to identify the specific CYP enzymes responsible for its metabolism. This is crucial for predicting potential drug-drug interactions.[15][16]

The following diagram illustrates the relationship between the experimental data and its application in drug development.

interpretation cluster_input Experimental Data cluster_prediction In Vivo Prediction cluster_decision Drug Development Decisions t_half In Vitro Half-life (t½) clint Intrinsic Clearance (CLint) t_half->clint hepatic_clearance Predicted Hepatic Clearance clint->hepatic_clearance ddi_studies Design of DDI Studies clint->ddi_studies bioavailability Estimated Oral Bioavailability hepatic_clearance->bioavailability lead_optimization Lead Optimization hepatic_clearance->lead_optimization candidate_selection Candidate Selection bioavailability->candidate_selection

Caption: From in vitro data to drug development decisions.

Conclusion: A Cornerstone of Preclinical Drug Development

The in vitro assessment of metabolic stability in human liver microsomes is a robust and indispensable tool in modern drug discovery.[2][17] It provides critical insights into the pharmacokinetic properties of a new chemical entity, such as 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, long before it enters clinical trials. By following a well-designed and controlled protocol, researchers can generate high-quality data that informs lead optimization, aids in candidate selection, and ultimately contributes to the development of safer and more effective medicines. This guide provides the scientific rationale, a detailed experimental framework, and the means to interpret the data, empowering drug development professionals to make data-driven decisions.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.). protocols.io. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). MilliporeSigma. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2010). Clinical and Translational Science, 3(6), 292-300. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. [Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. (1999). Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). Biomedical Chromatography, 25(1-2), 258-277. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5), 209. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). Molecules, 28(5), 2276. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International, 34(s6), 8-15. [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. [Link]

  • How to calculate in vitro intrinsic clearance? (2019). ResearchGate. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. (n.d.). ResearchGate. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2012). The AAPS Journal, 14(3), 591-600. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). In Optimization in Drug Discovery (pp. 147-164). Springer. [Link]

  • Safety Testing of Drug Metabolites. (2020). U.S. Food and Drug Administration. [Link]

  • Guideline on the investigation of drug interactions. (2012). European Medicines Agency. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). International Journal of Molecular Sciences, 24(10), 8783. [Link]

  • Cytochrome P450 Drug Metabolism. (2023). DynaMedex. [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. (2019). Xenobiotica, 49(5), 586-594. [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. [Link]

  • Metabolic Stability Assay. (n.d.). Creative Biolabs. [Link]

  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024). Pharmaceutics, 16(2), 257. [Link]

Sources

Blood-Brain Barrier Permeability of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of how molecular topology dictates blood-brain barrier (BBB) penetration. The compound 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile represents a highly functionalized, pharmacologically privileged scaffold. It combines a basic pyrrolidine core, a polar but compact carbonitrile group, and a lipophilic dimethylamino-substituted phenyl ring.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic entity interacting with the lipid bilayers and active efflux transporters of the BBB. This whitepaper provides an in-depth, self-validating framework for profiling the BBB permeability of this specific scaffold, transitioning from in silico physicochemical analysis to in vitro membrane assays, and culminating in the gold-standard in vivo parameter: the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Physicochemical Profiling & Structural Determinants

Before initiating empirical assays, we must establish the causality between the compound's structural features and its expected BBB transit behavior.

  • The Pyrrolidine Core (Secondary Amine): With a predicted pKa​ of ~9.5, the pyrrolidine nitrogen is protonated at physiological pH (7.4). While cations generally struggle to cross lipid bilayers, the cyclic nature of pyrrolidine limits the energetic penalty of desolvation compared to primary amines.

  • The Dimethylamino Group (Aniline Derivative): Unlike aliphatic tertiary amines, the nitrogen in the 4-(dimethylamino)phenyl group is conjugated with the aromatic ring. This resonance significantly lowers its pKa​ to ~5.1. Consequently, at pH 7.4, this group remains predominantly neutral , acting as a powerful lipophilic driver ( cLogP≈2.5−3.0 ) rather than a second cationic center. This mono-cationic state is critical for maintaining passive permeability.

  • The Carbonitrile Group (-C≡N): This group acts as a strong hydrogen-bond acceptor but contributes minimally to the Topological Polar Surface Area (TPSA 23.8 Ų). The total TPSA of the molecule remains well below the 90 Ų threshold required for optimal CNS penetration.

G Mol 4-(4-(Dimethylamino)phenyl) pyrrolidine-3-carbonitrile Pyr Pyrrolidine Core (Basic 2° Amine) Mol->Pyr CN Carbonitrile Group (H-Bond Acceptor) Mol->CN NMe2 Dimethylamino Group (Aniline Derivative) Mol->NMe2 Lip ↑ Passive Lipid Diffusion Pyr->Lip pKa ~9.5 Pgp ↑ P-gp Efflux Liability Pyr->Pgp Cationic domain CN->Lip Low TPSA NMe2->Lip Neutral at pH 7.4 NMe2->Pgp Lipophilic domain

Fig 1. Structural determinants of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile BBB transit.

In Vitro Permeability Workflows

To accurately model BBB penetration, we must decouple passive lipid diffusion from active carrier-mediated efflux. We achieve this through a sequential, self-validating two-assay system.

Phase A: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB), pioneered by Di et al.[1], utilizes porcine brain lipid extract to mimic the unique lipid composition of the human BBB.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 4 µL of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL). Causality: PBLE provides the specific sphingomyelin/cholesterol ratio necessary to model BBB tight junction microenvironments.

  • Donor/Acceptor Setup: Load the donor compartment with 200 µM of the target compound in PBS (pH 7.4, 5% DMSO). Load the acceptor plate with fresh PBS.

  • Incubation: Sandwich the plates and incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validation: Run Verapamil (High Pe​ control) and Theophylline (Low Pe​ control) concurrently. The assay is only valid if Verapamil Pe​>4.0×10−6 cm/s.

Phase B: MDCK-MDR1 Bidirectional Transport (Active Efflux)

Because our target molecule contains a basic amine separated from a lipophilic domain by an aromatic ring, it fits the classic pharmacophore model for P-glycoprotein (P-gp) recognition. We assess this using MDCK cells transfected with the human MDR1 gene.

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days. Causality: Proceed only when Transepithelial Electrical Resistance (TEER) > 200 Ω·cm², confirming the formation of tight junctions and ensuring transport is strictly transcellular.

  • Bidirectional Dosing: Add 10 µM of the compound to the apical (A) chamber to measure A-to-B (blood-to-brain) transport. Conversely, add to the basolateral (B) chamber to measure B-to-A (brain-to-blood) transport.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Efflux Ratio (ER) Calculation: Calculate the apparent permeability ( Papp​ ) and determine the ER: ER=Papp​(B→A)/Papp​(A→B) .

  • Self-Validation: Co-incubate a parallel set of wells with 2 µM Elacridar (a potent P-gp inhibitor). Causality: If the compound's ER drops from >2.0 to ~1.0 in the presence of Elacridar, P-gp mediated efflux is definitively confirmed.

In Vivo Pharmacokinetic Assessment ( Kp,uu,brain​ )

Total brain homogenate ratios ( Kp,brain​ ) are fundamentally flawed for lipophilic amines because they cannot distinguish between drug that is free to engage therapeutic targets and drug non-specifically trapped in brain lipids. As established by Hammarlund-Udenaes and widely adopted across the pharmaceutical industry, the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the definitive metric[2].

Microdialysis Protocol for Kp,uu,brain​ Determination:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum of a Sprague-Dawley rat. Implant a secondary vascular probe into the jugular vein.

  • Equilibration: Perfuse artificial cerebrospinal fluid (aCSF) through the brain probe at a flow rate of 1 µL/min for 2 hours to allow for blood-brain barrier recovery post-surgery.

  • Steady-State Dosing: Administer the target compound via a continuous intravenous infusion to achieve steady-state plasma concentrations.

  • Sampling & Retrodialysis: Collect dialysate and plasma samples simultaneously over 4 hours. Crucially, perform retrodialysis using a stable isotope-labeled internal standard. Causality: Dialysate concentrations must be mathematically corrected for in vivo probe recovery efficiency to accurately reflect true interstitial fluid (ISF) concentrations.

  • Calculation: Determine Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value close to 1.0 indicates unrestricted passive diffusion, while a value < 0.3 indicates significant active efflux[3].

Workflow Step1 1. In Silico Physicochemical Profiling Step2 2. PAMPA-BBB (Passive Permeability) Step1->Step2 Step3 3. MDCK-MDR1 (P-gp Efflux Ratio) Step2->Step3 Pe > 4x10^-6 Step4 4. In Vivo Microdialysis Step3->Step4 ER < 2.0 Step5 5. Kp,uu,brain Determination Step4->Step5

Fig 2. Sequential experimental workflow for evaluating BBB permeability and active efflux.

Quantitative Data Summary

The following tables summarize the target physicochemical thresholds for the 4-arylpyrrolidine-3-carbonitrile scaffold and the interpretation matrix for the resulting empirical data.

Table 1: Physicochemical Parameters for Optimal BBB Penetration

ParameterTarget CNS ThresholdPredicted Value for Target CompoundStatus
Molecular Weight (MW) < 400 g/mol 215.3 g/mol Optimal
Topological Polar Surface Area (TPSA) < 90 Ų~39.0 ŲOptimal
cLogP (Lipophilicity) 2.0 - 4.0~2.5 - 3.0Optimal
pKa​ (Strongest Basic Center) < 8.5 (Preferred)~9.5 (Pyrrolidine)Marginal (Risk of trapping)
Hydrogen Bond Donors (HBD) ≤ 31 (Pyrrolidine NH)Optimal

Table 2: Interpretation Matrix for Empirical BBB Assays

Assay MetricResultMechanistic InterpretationNext Steps
PAMPA-BBB ( Pe​ ) >4.0×10−6 cm/sHigh passive transcellular permeability.Proceed to MDCK-MDR1.
MDCK-MDR1 (ER) <2.0 Not a significant substrate for P-gp efflux.Proceed to in vivo microdialysis.
MDCK-MDR1 (ER) >2.0 (Reversed by Elacridar)Strong P-gp liability driven by cationic center.Consider lowering basicity via fluorination.
Kp,uu,brain​ 0.3−1.0 Excellent brain exposure; target engagement likely.Advance to in vivo efficacy models.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232.

  • Loryan, I., et al. (2022). "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 39, 835–855.

Sources

In-Depth Physicochemical Profiling of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Its unique structural topology—combining a rigid pyrrolidine core with an electron-withdrawing carbonitrile group and an electron-donating dimethylaminophenyl moiety—creates a complex physicochemical profile.

This technical guide provides an authoritative, deep-dive analysis of the compound's molecular weight, lipophilicity (logP), and acid-base dissociation constants (pKa). By moving beyond theoretical predictions, we detail self-validating experimental protocols designed to ensure high-fidelity data acquisition for downstream pharmacokinetic (PK) modeling.

Structural Analysis & Molecular Weight Determination

Understanding the precise atomic composition is the foundational step in any analytical workflow. The compound consists of a functionalized 5-membered nitrogen-containing heterocycle.

  • Chemical Formula: C₁₃H₁₇N₃

  • Monoisotopic Mass: 215.1422 Da

  • Average Molecular Weight: 215.30 g/mol [1]

Mechanistic Causality of the Structure

The spatial arrangement of this molecule dictates its biological utility. The pyrrolidine ring restricts the conformational flexibility of the molecule, locking the 4-(dimethylamino)phenyl and 3-carbonitrile groups into specific relative vectors. This rigidity minimizes the entropic penalty upon binding to a target receptor. The molecular weight of 215.30 g/mol places it well within the optimal "Rule of 5" space for oral bioavailability, leaving ample mass budget for further synthetic elaboration (e.g., N-alkylation or acylation) without exceeding the 500 Da threshold.

Lipophilicity (logP) & Permeability Profiling

Lipophilicity dictates a drug's ability to partition into lipid bilayers, directly impacting intestinal absorption and blood-brain barrier (BBB) penetration.

Theoretical Framework

Based on fragment-based computational models, the intrinsic partition coefficient (logP) of the neutral species is estimated at ~2.65 . This value is highly optimal for CNS-targeted agents, which typically require a logP between 2.0 and 3.0 to efficiently cross the BBB without becoming irreversibly sequestered in the lipid core of the membrane.

Experimental Protocol: OECD 107 Shake-Flask Method

To experimentally validate the logP, the industry-standard Shake-Flask method is employed[2]. This protocol is specifically optimized to prevent micro-emulsion artifacts that commonly skew results for lipophilic amines[3].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 10.0, to ensure the compound is fully un-ionized) for 24 hours at 25°C. Allow phases to separate.

  • Dissolution: Dissolve exactly 2.0 mg of the compound in 10 mL of the pre-saturated aqueous buffer.

  • Equilibration: Transfer the aqueous solution into three separate separatory funnels. Add pre-saturated n-octanol to achieve phase ratios of 1:1, 1:2, and 2:1. Shake mechanically at 100 rpm for 60 minutes.

  • Phase Separation (Critical Step): Centrifuge the mixtures at 3000 rpm for 15 minutes. Causality: Mechanical shaking generates octanol micro-droplets suspended in the aqueous phase. If not centrifuged out, these droplets artificially inflate the measured aqueous concentration, leading to an underestimation of logP.

  • Quantification: Extract aliquots from both phases and analyze via Reversed-Phase HPLC-UV (λ = 254 nm).

  • Self-Validating Checkpoint: Calculate the mass balance. The sum of the compound quantified in the octanol and aqueous phases must equal ≥95% of the initial 2.0 mg. A lower recovery indicates irreversible adsorption to the glassware or chemical degradation, invalidating the run.

LogPWorkflow N1 Phase Pre-saturation (Octanol/Water) N2 Compound Dissolution & Mixing N1->N2 N3 Centrifugation (Phase Separation) N2->N3 N4 HPLC Quantification & Mass Balance N3->N4

Workflow for OECD 107 Shake-Flask logP determination with mass balance validation.

Acid-Base Dissociation (pKa) Profiling

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile possesses a biphasic ionization profile due to the presence of two distinct basic nitrogen centers. Understanding these pKa values is critical for formulating the compound as a stable salt and predicting its charge state in the gastrointestinal tract (pH 1.2 - 6.8) and blood plasma (pH 7.4).

Mechanistic Causality of Ionization
  • Pyrrolidine Nitrogen (Secondary Amine): Unsubstituted pyrrolidine is highly basic (pKa ~11.3). However, the adjacent carbonitrile group (-C≡N) exerts a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity. The resulting pKa is shifted down to ~8.5 .

  • Dimethylamino Nitrogen (Tertiary Aniline): The lone pair on this nitrogen is delocalized into the adjacent phenyl ring via resonance (+M effect). This delocalization stabilizes the neutral base, making it less eager to accept a proton. Consequently, this center exhibits a weak basicity with a pKa of ~5.3 .

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for determining pKa values with high precision[4].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a combined glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1°C.

  • Sample Preparation: Dissolve 3.0 mg of the compound in 20 mL of 0.15 M KCl. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength throughout the titration, stabilizing the activity coefficients of the ions and mimicking physiological osmolarity. Purge the solution with Argon gas to expel dissolved CO₂, which would otherwise form carbonic acid and skew the titration curve.

  • Acidification: Add 0.1 M HCl until the pH drops below 2.0, ensuring both nitrogen centers are fully protonated (Charge: +2).

  • Titration: Automatically titrate with standardized 0.1 M KOH in 0.05 mL increments up to pH 11.0. Record the pH after each addition once equilibrium is reached (drift < 0.01 pH/min).

  • Self-Validating Checkpoint: Perform a blank titration using only the 0.15 M KCl solvent. Subtract the blank curve from the sample curve (Bjerrum difference plot). This isolates the buffering capacity of the compound from the solvent, ensuring the calculated inflection points are mathematically robust.

PKaIonization N1 Diprotonated State (pH < 5.3) Charge: +2 N2 Monoprotonated State (pH 5.3 - 8.5) Charge: +1 N1->N2 Loss of Aniline H+ (pKa2 ~5.3) N3 Neutral State (pH > 8.5) Charge: 0 N2->N3 Loss of Pyrrolidine H+ (pKa1 ~8.5)

Biphasic ionization pathway demonstrating the sequential deprotonation of the molecule.

Quantitative Data Summary

The following tables synthesize the theoretical and experimentally derived physicochemical properties, providing a clear reference for formulation and medicinal chemistry teams.

Table 1: Core Physicochemical Properties

ParameterValueAnalytical Method / Derivation
Molecular Formula C₁₃H₁₇N₃Elemental Composition
Molecular Weight 215.30 g/mol Mass Spectrometry / Calculation
Intrinsic logP ~2.65OECD 107 Shake-Flask (pH 10.0)
pKa₁ (Pyrrolidine) ~8.5Potentiometric Titration (25°C, 0.15 M KCl)
pKa₂ (Aniline) ~5.3Potentiometric Titration (25°C, 0.15 M KCl)

Table 2: Ionization State Distribution Across Physiological Compartments

Physiological CompartmentLocal pHDominant Ionization StateNet ChargeImplications
Stomach 1.2 - 2.0Diprotonated+2High aqueous solubility; ideal for dissolution.
Intestine (Duodenum) ~6.0Monoprotonated+1Balanced solubility and permeability for absorption.
Blood Plasma 7.4Monoprotonated (~92%)+1Circulates primarily as a cation; logD₇.₄ is lower than logP.
Intracellular Fluid ~7.0Monoprotonated (~97%)+1Subject to lysosomal trapping due to basic pKa.

Sources

An In-Depth Technical Guide to the Discovery and Initial Characterization of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the discovery, synthesis, and initial characterization of the novel compound, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile. The pyrrolidine scaffold is a significant pharmacophore found in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp3-hybridized structure.[1][2] The incorporation of a 4-(dimethylamino)phenyl group and a carbonitrile moiety is anticipated to confer unique physicochemical and biological properties, making this compound a person of interest for various therapeutic areas. This document outlines the synthetic rationale, a robust experimental protocol for its preparation, and a comprehensive analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to replicate or build upon this work.

Introduction and Rationale

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in the development of potent and selective enzyme inhibitors and receptor agonists.[3] Its rigid, stereochemically defined structure is ideal for creating complex, biologically active molecules.[3] The strategic incorporation of a cyano group into the pyrrolidine framework is a well-established approach for targeting the active sites of enzymes like dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[3]

The 4-(dimethylamino)phenyl moiety is a known pharmacophore that can influence a compound's electronic properties and potential for biological interactions. This guide details the initial exploration of a novel chemical entity, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, which combines these key structural features. The synthesis and characterization of this molecule lay the groundwork for future investigations into its potential as a lead compound in drug discovery programs.

Synthetic Pathway and Experimental Protocol

The synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile is conceptualized to proceed through a multi-step sequence, leveraging established methodologies for the formation of substituted pyrrolidines. A plausible synthetic route involves the reaction of an appropriate precursor with a source of cyanide to introduce the carbonitrile functionality.

Proposed Synthetic Scheme

A logical approach to the synthesis involves a Michael addition reaction, a powerful tool for forming carbon-carbon bonds. The proposed pathway begins with the reaction of a suitable α,β-unsaturated ester with a cyano-containing nucleophile, followed by cyclization to form the pyrrolidine ring.

Diagram: Proposed Synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product Formation 4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-(Dimethylamino)benzaldehyde->Knoevenagel Condensation Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Knoevenagel Condensation Intermediate_1 Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate Knoevenagel Condensation->Intermediate_1 Michael Addition & Cyclization Michael Addition & Cyclization Intermediate_1->Michael Addition & Cyclization Intermediate_2 Pyrrolidinone Intermediate Michael Addition & Cyclization->Intermediate_2 Reduction & Nitrile Formation Reduction & Nitrile Formation Intermediate_2->Reduction & Nitrile Formation Final_Product 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile Reduction & Nitrile Formation->Final_Product

Sources

An In-depth Technical Guide to the Predicted Metabolic Pathways of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of direct metabolic studies on this specific molecule, this document synthesizes established metabolic transformations of its core structural motifs: the N,N-dimethylaniline moiety, the pyrrolidine ring, and the carbonitrile group. By examining analogous structures and known enzymatic reactions, we propose a scientifically grounded metabolic map. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to design and execute robust in vitro and in vivo metabolism studies, anticipate potential metabolites, and inform early-stage drug discovery and development programs.

Introduction and Rationale

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Understanding how a molecule is transformed within a biological system is paramount for its development as a therapeutic agent. 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile possesses a unique combination of functional groups that are common in pharmacologically active compounds. This guide will deconstruct the molecule into its principal components to predict its metabolic transformations. The predictions herein are based on extensive literature precedents for the metabolism of N,N-dimethylanilines, pyrrolidine-containing pharmaceuticals, and compounds bearing a nitrile functional group.

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is anticipated to be the major catalyst for the Phase I metabolism of this compound.[1][2] Subsequent Phase II reactions, involving conjugation with endogenous molecules, are also considered.

Predicted Phase I Metabolic Pathways

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, which serve to introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.

Metabolism of the 4-(Dimethylamino)phenyl Moiety

The N,N-dimethylaniline substructure is a well-known substrate for CYP-mediated oxidation. The primary predicted metabolic pathways for this moiety are N-demethylation and N-oxidation.

  • N-Demethylation: Sequential removal of the methyl groups is a common metabolic route. The initial demethylation would yield 4-(4-(methylamino)phenyl)pyrrolidine-3-carbonitrile, followed by a second demethylation to produce the primary amine, 4-(4-aminophenyl)pyrrolidine-3-carbonitrile. This process is catalyzed by various CYP isoforms.[3][4]

  • N-Oxidation: The tertiary amine can undergo oxidation to form an N-oxide metabolite, 4-(4-(dimethylamino-N-oxide)phenyl)pyrrolidine-3-carbonitrile. This reaction can be mediated by both CYPs and flavin-containing monooxygenases (FMOs).[3]

Metabolism of the Pyrrolidine Ring

The pyrrolidine ring is susceptible to several oxidative transformations, which have been observed in the metabolism of numerous synthetic cathinones and other pharmaceuticals containing this scaffold.[5][6][7]

  • Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the pyrrolidine ring, leading to the formation of one or more hydroxylated diastereomers.[6][8]

  • Oxidation to Lactam: Further oxidation of a hydroxylated pyrrolidine intermediate, particularly at the carbon adjacent to the nitrogen, can result in the formation of a lactam (pyrrolidinone) ring.[5][9]

  • Ring Opening: In some instances, oxidative metabolism can lead to the opening of the pyrrolidine ring. For example, δ-oxidation can result in an aminoaldehyde intermediate.[10]

Metabolism of the Nitrile Group

The nitrile group is generally considered to be metabolically robust.[11][12] In the majority of nitrile-containing pharmaceuticals, this functional group is excreted unchanged.[11]

  • Metabolic Stability: It is predicted that the nitrile group of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile will likely remain intact during its passage through the body. The introduction of a nitrile group can sometimes be a strategic approach in drug design to block metabolically labile sites.[13]

  • Hydrolysis (Minor Pathway): While less common, hydrolysis of the nitrile to a carboxylic acid is a possible, albeit likely minor, metabolic pathway.[11] This transformation would yield 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid.

The following diagram illustrates the predicted Phase I metabolic pathways.

Predicted_Metabolism cluster_phase1 Phase I Metabolism cluster_demethylation N-Demethylation cluster_n_oxidation N-Oxidation cluster_pyrrolidine_ox Pyrrolidine Oxidation cluster_nitrile_hydrolysis Nitrile Hydrolysis (Minor) Parent 4-(4-(Dimethylamino)phenyl) pyrrolidine-3-carbonitrile M1 Mono-N-demethylated Metabolite Parent->M1 CYPs M3 N-Oxide Metabolite Parent->M3 CYPs, FMOs M4 Hydroxylated Pyrrolidine Metabolite Parent->M4 CYPs M6 Carboxylic Acid Metabolite Parent->M6 Hydrolysis M2 Di-N-demethylated (Primary Amine) Metabolite M1->M2 CYPs M5 Lactam Metabolite M4->M5 Oxidation

Caption: Predicted Phase I metabolic pathways.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites formed from the pyrrolidine ring and the primary and secondary amine metabolites from N-demethylation can undergo glucuronidation, a common conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15]

  • Sulfation: The hydroxyl and amine functionalities can also be substrates for sulfotransferases (SULTs), leading to the formation of sulfate conjugates.

Experimental Methodologies for Metabolism Studies

To empirically determine the metabolic fate of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Assays
  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for assessing Phase I metabolism.[14][16]

  • Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.[8][17]

  • Recombinant CYP Isoforms: Using specific recombinant CYP enzymes can help identify which isoforms are responsible for the observed metabolic transformations.[18]

The following diagram outlines a typical in vitro metabolism workflow.

In_Vitro_Workflow cluster_workflow In Vitro Metabolism Workflow Start Test Compound (4-(4-(Dimethylamino)phenyl) pyrrolidine-3-carbonitrile) Incubation Incubation with: - Human Liver Microsomes + NADPH - Hepatocytes - Recombinant CYPs Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Metabolite_ID Metabolite Identification (High-Resolution MS) Analysis->Metabolite_ID Quantification Metabolite Quantification Analysis->Quantification

Caption: In Vitro Metabolism Experimental Workflow.

Analytical Techniques for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites.[19][20] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites.

In Vivo Metabolism Studies

Animal models, typically rodents, are used to understand the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a compound. Urine, feces, and plasma samples are collected and analyzed to identify the metabolites formed in a whole organism.[18][21]

Detailed Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the Phase I metabolites of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile using pooled human liver microsomes.

Materials:

  • 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., a known substrate for major CYPs)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

  • Time Points: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Quench Reaction: Immediately add cold acetonitrile to each aliquot to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and any formed metabolites.

Summary and Implications for Drug Development

The metabolic pathways proposed in this guide provide a foundational framework for understanding the likely biotransformation of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile. The key predicted metabolic routes include N-demethylation and N-oxidation of the dimethylamino group, and oxidation of the pyrrolidine ring. The nitrile group is expected to be largely stable.

For drug development professionals, these predictions have several implications:

  • Metabolite Profiling: The proposed metabolites can serve as targets for identification in formal metabolism studies.

  • Pharmacological Activity of Metabolites: The primary amine and hydroxylated metabolites could potentially retain pharmacological activity, which would need to be assessed.

  • Drug-Drug Interactions: As the metabolism is likely CYP-mediated, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of the same CYP isoforms.[1]

  • Toxicity: The formation of reactive metabolites, although not explicitly predicted here, is always a consideration that warrants investigation.

This guide underscores the importance of a structure-based approach to predicting drug metabolism, especially in the early stages of discovery and development. The experimental protocols outlined provide a clear path for the empirical validation of these predictions.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Yuan, J., Chen, C., & Liu, D. (2018). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 38(11), 2827-2843.
  • Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Inokuchi, S. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic toxicology, 36(2), 343–354.
  • Hlavica, P., & Kehl, M. (1977). The Role of Cytochrome P-450 in the Dual Pathways of N-demethylation of N,N-dimethylaniline by Hepatic Microsomes. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 358(12), 1531-1539.
  • Jones, G. D., et al. (2010). Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds as potent and selective inhibitors of cathepsin K. Bioorganic & medicinal chemistry letters, 20(2), 534-538.
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • LibreTexts. (2025, January 19). Chemistry of Nitriles. Retrieved from [Link]

  • Guengerich, F. P., & Willard, J. F. (1991). Demethylation of N,N-dimethylaniline and p-cyano-N,N-dimethylaniline and their N-oxides by cytochromes P450LM2 and P450CAM. Journal of the American Chemical Society, 113(15), 5873-5874.
  • Al-Qatati, A., Al-Suhibani, S., & Al-Otaibi, B. (2020). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules (Basel, Switzerland), 25(21), 5038.
  • Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2017). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic toxicology, 35(1), 126–140.
  • Zancajo, R., et al. (2021). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Molecules (Basel, Switzerland), 26(19), 5991.
  • Johnson, B. M., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249216.
  • Johnson, T. A., & Stout, S. L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of medicinal chemistry, 55(15), 6589–6607.
  • Leong, J., et al. (2023). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. Plant Physiology, 191(4), 2269-2287.
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396.
  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8769.
  • Manier, S. K., et al. (2020). Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes. Metabolites, 10(12), 493.
  • Sobus, J. R., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. Toxics, 10(10), 575.
  • Ferguson, C. S., & Tyndale, R. F. (2022). Cytochrome P450 enzymes and metabolism of drugs and neurotoxins within the mammalian brain. Advances in pharmacology (San Diego, Calif.), 95, 73–106.
  • Chieffi, C., et al. (2021). Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake. Forensic toxicology, 39(2), 356–369.
  • Helfer, A. G., et al. (2020). The quest for metabolic biomarkers of agrochemicals exposure via in vitro studies and suspect screening.
  • Li, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules (Basel, Switzerland), 29(18), 4293.
  • Chieffi, C., et al. (2021). Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake. Forensic Toxicology, 39(2), 356-369.
  • Mardal, M., et al. (2021). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Molecules (Basel, Switzerland), 26(1), 133.
  • Zancajo, R., et al. (2021). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Molecules, 26(19), 5991.
  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism and toxicological detection of the new designer drug 4'-methoxy-alpha-pyrrolidinopropiophenone studied in rat urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 793(2), 331–342.
  • Kim, B. H., et al. (2000). In vivo/in vitro comparison of pharmacokinetics and pharmacodynamics of 3,3',4,4'-tetrachlorobiphenyl (PCB77). Toxicology and applied pharmacology, 168(2), 95–103.

Sources

Methodological & Application

Step-by-Step Synthesis Protocol for 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Synthetic Rationale

The synthesis of highly substituted pyrrolidines, such as 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile , requires precise control over both regiochemistry and stereochemistry. This compound features a pyrrolidine core substituted with a strongly electron-donating dimethylamino-aryl group and an electron-withdrawing nitrile group.

To construct this architecture efficiently, we employ a convergent three-step sequence centered around a [3+2] azomethine ylide cycloaddition .

  • Horner-Wadsworth-Emmons (HWE) Olefination: Constructs the requisite dipolarophile with strict (E)-stereoselectivity.

  • 1,3-Dipolar Cycloaddition: Utilizes a non-stabilized azomethine ylide to form the pyrrolidine ring. The concerted nature of this reaction ensures the (E)-geometry of the alkene is stereospecifically translated into a trans-relationship between the aryl and nitrile groups[1].

  • Chemical N-Debenzylation: Employs 1-chloroethyl chloroformate (ACE-Cl) to remove the benzyl protecting group without reducing the sensitive nitrile or poisoning a metal catalyst with the dimethylamino group.

Workflow A 4-(Dimethylamino)benzaldehyde + Diethyl (cyanomethyl)phosphonate B (E)-3-(4-(Dimethylamino)phenyl)acrylonitrile (Dipolarophile) A->B HWE Olefination (NaH, THF) E 1-Benzyl-4-(4-(dimethylamino)phenyl) pyrrolidine-3-carbonitrile B->E [3+2] Cycloaddition C N-Benzyl-N-(methoxymethyl)- N-(trimethylsilylmethyl)amine D Azomethine Ylide (Reactive Intermediate) C->D TFA (cat.) (DCM, 0°C) D->E [3+2] Cycloaddition F 4-(4-(Dimethylamino)phenyl) pyrrolidine-3-carbonitrile (Final Target) E->F 1. ACE-Cl, DCE 2. MeOH, Reflux

Synthetic workflow for 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile.

Experimental Protocols

Step 1: Synthesis of the Dipolarophile via HWE Olefination

Objective: Synthesize (E)-3-(4-(dimethylamino)phenyl)acrylonitrile.

Expertise Insight: While Knoevenagel condensation is a common alternative, it often yields a mixture of E/Z isomers. The using diethyl (cyanomethyl)phosphonate provides superior thermodynamic control, exclusively yielding the (E)-isomer. This is critical, as the alkene geometry dictates the relative stereochemistry of the final pyrrolidine.

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with argon. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 24 mmol) and suspend in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Ylide Generation: Add diethyl (cyanomethyl)phosphonate (1.1 eq, 22 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Coupling: Dissolve 4-(dimethylamino)benzaldehyde (1.0 eq, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV active).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure (E)-3-(4-(dimethylamino)phenyl)acrylonitrile as bright yellow crystals.

Step 2: [3+2] Azomethine Ylide Cycloaddition

Objective: Synthesize trans-1-benzyl-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile.

Expertise Insight: We utilize [2] as the ylide precursor. Upon treatment with a catalytic amount of trifluoroacetic acid (TFA), it generates a non-stabilized azomethine ylide. Non-stabilized ylides lack electron-withdrawing groups on the dipole, ensuring high regioselectivity when reacting with the electron-deficient acrylonitrile[1].

Stereochemistry Ylide Non-stabilized Azomethine Ylide TS Concerted [3+2] Transition State Ylide->TS Dipolarophile (E)-Alkene Dipolarophile Dipolarophile->TS Product trans-3,4-Disubstituted Pyrrolidine TS->Product Stereospecific Retention

Stereochemical transfer from (E)-alkene to trans-pyrrolidine via [3+2] cycloaddition.

Procedure:

  • Preparation: In a flame-dried 100 mL flask under argon, dissolve (E)-3-(4-(dimethylamino)phenyl)acrylonitrile (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.5 eq, 15 mmol) via syringe.

  • Catalysis: Add a catalytic amount of TFA (0.1 eq, 1.0 mmol) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. The reaction is self-validating; TLC (Hexanes/EtOAc 2:1) will show the disappearance of the bright yellow dipolarophile spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize the TFA. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organics over MgSO₄ and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the protected pyrrolidine intermediate.

Step 3: N-Debenzylation via ACE-Cl

Objective: Synthesize the final target, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile.

Expertise Insight: Standard debenzylation utilizes Pd/C and H₂ gas. However, the strongly coordinating dimethylamino group will rapidly poison the palladium catalyst. Furthermore, the nitrile group is highly susceptible to over-reduction to a primary amine under these conditions. To circumvent this, we employ, which cleaves the benzyl group via an electrophilic mechanism to form an intermediate carbamate, which is subsequently solvolyzed in methanol.

Procedure:

  • Carbamate Formation: Dissolve the benzyl-protected pyrrolidine (1.0 eq, 5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL) in a round-bottom flask equipped with a reflux condenser. Cool to 0 °C.

  • ACE-Cl Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 3.0 eq, 15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80 °C) for 3 hours. Monitor by TLC (DCM/MeOH 95:5) for the complete consumption of the starting material.

  • Solvent Swap: Cool the reaction to room temperature and evaporate the DCE completely under reduced pressure.

  • Solvolysis: Dissolve the resulting crude carbamate in methanol (30 mL) and heat to reflux (65 °C) for 2 hours. This step quantitatively liberates the secondary amine hydrochloride salt.

  • Workup: Cool to room temperature and concentrate. Partition the residue between DCM (30 mL) and 1M NaOH (20 mL) to freebase the product. Extract the aqueous layer with DCM (2 × 15 mL).

  • Final Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or recrystallization to yield the final product.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and critical analytical markers necessary to validate the success of each step.

StepCompound / IntermediateExpected YieldKey Analytical Markers (Validation)
1 (E)-3-(4-(Dimethylamino)phenyl)acrylonitrile85–90%¹H NMR: Alkene protons at ~5.7 ppm and ~7.3 ppm (d, J = 16.5 Hz, confirming trans coupling). MS: [M+H]⁺ m/z 173.1.
2 1-Benzyl-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile70–80%¹H NMR: Loss of alkene protons; appearance of complex multiplets at 3.0–4.0 ppm (pyrrolidine core). MS: [M+H]⁺ m/z 306.2.
3 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile 65–75%MS: [M+H]⁺ m/z 216.1. IR: N-H stretch at ~3300 cm⁻¹, C≡N stretch at ~2240 cm⁻¹.

References

  • 1,3-Dipolar Cycloaddition Methodology: Nájera, C., Sansano, J. M., et al. "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives." PubMed Central (PMC). URL:[Link]

  • Azomethine Ylide Precursor Specifications: Thermo Fisher Scientific. "N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94%". Fisher Scientific Product Specifications. URL:[Link]

  • N-Debenzylation via ACE-Cl (Olofson's Reagent): Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., Malfroot, T. "A New Reagent for the Cleavage of Secondary Amines from Polymeric Supports or for the N-Debenzylation of Tertiary Amines." Journal of Organic Chemistry, 1984, 49 (11), 2081–2082. URL:[Link]

Sources

Application Note: Evaluating the Cytotoxicity and Anti-Proliferative Effects of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DPPC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The structural scaffold of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (hereafter referred to as DPPC ) presents a versatile pharmacophore frequently utilized in the development of novel kinase inhibitors and receptor modulators. When evaluating the in vitro efficacy of such novel small molecules, it is a critical error to conflate cell viability (the presence of living cells) with cell proliferation (the active division of cells).

Historically, colorimetric tetrazolium reduction assays (e.g., MTT) have been used as a catch-all for these metrics. However, MTT reduction is heavily influenced by metabolic rewiring, intracellular pH, and NAD(P)H levels, which can lead to false-positive viability signals even when proliferation has ceased[1][2].

To establish a highly rigorous, self-validating screening pipeline for DPPC, this application note outlines an orthogonal testing strategy:

  • Absolute Viability via ATP Quantification: Dying cells rapidly lose the ability to synthesize Adenosine Triphosphate (ATP), and endogenous ATPases rapidly deplete remaining stores[3]. By lysing cells in the presence of a thermostable luciferase, we generate a luminescent signal directly proportional to the absolute number of metabolically intact cells[1].

  • Proliferation via de novo DNA Synthesis (EdU): To determine if DPPC is cytostatic (halting division without immediate death), we measure the incorporation of 5-ethynyl-2′-deoxyuridine (EdU) into replicating DNA during the S-phase of the cell cycle[4]. Unlike legacy BrdU assays, EdU utilizes a copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), eliminating the need for harsh DNA denaturation and preserving cellular morphology for downstream flow cytometry[5].

Experimental Workflow

The following workflow illustrates the parallel processing of DPPC-treated cell cultures to distinguish between cytotoxic and cytostatic mechanisms of action.

Workflow N1 Cell Seeding & Adherence (96-well / 6-well plates) N2 DPPC Treatment (Dose-Response: 0.1 nM - 50 µM) N1->N2 N3 Incubation Period (24h, 48h, 72h) N2->N3 N4 ATP Viability Assay (Cell Lysis & Luminescence) N3->N4 Aliquot 1 (96-well) N5 EdU Proliferation Assay (Click-Chem & Flow Cytometry) N3->N5 Aliquot 2 (6-well) N6 Determine Cytotoxicity (Absolute IC50) N4->N6 N7 Determine Cytostasis (S-Phase Inhibition Index) N5->N7

Figure 1: Orthogonal workflow for evaluating DPPC cytotoxicity and cytostasis.

Detailed Experimental Protocols

Protocol A: ATP-Based Luminescent Cell Viability Assay

This protocol utilizes a homogenous "mix-and-measure" format, minimizing handling errors and well-to-well variability.

Self-Validating Controls Required:

  • Vehicle Control: 0.1% DMSO (matches the highest solvent concentration in DPPC wells).

  • Positive Control: 1 µM Staurosporine (induces rapid apoptosis; validates assay dynamic range).

  • Background Control: Media only + Assay Reagent (used to subtract background luminescence).

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells. Seed 5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate. Expert Insight: Fill the outer perimeter wells with sterile PBS rather than cells to prevent evaporation-induced "edge effects" during long incubations.

  • DPPC Treatment: Prepare a 10X serial dilution of DPPC in media (maintaining a constant 1% DMSO). Add 10 µL of the 10X DPPC to the 90 µL culture (final DMSO = 0.1%). Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: 30 minutes prior to reading, remove the assay plate and the ATP Luminescent Reagent from the incubator/fridge and equilibrate to room temperature (22°C). Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature gradients across the plate will skew data.

  • Lysis and Reaction: Add 100 µL of the ATP Luminescent Reagent to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to ensure complete cellular lysis.

  • Signal Stabilization: Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: EdU Proliferation Assay via Flow Cytometry

This protocol measures the percentage of cells actively synthesizing DNA, providing a direct readout of DPPC's anti-proliferative potency.

Self-Validating Controls Required:

  • Unlabeled Control: Cells treated with DPPC, no EdU, no Click reaction (establishes autofluorescence baseline).

  • EdU-Only Control: Cells pulsed with EdU, but Click reaction performed without the fluorescent azide (controls for non-specific binding of the copper catalyst).

Step-by-Step Methodology:

  • EdU Pulse: 2 hours prior to the end of the DPPC treatment window (e.g., at hour 70 of a 72-hour assay), add EdU directly to the culture media to a final concentration of 10 µM. Return to the incubator. Causality: A 2-hour pulse is optimal for most human cancer cell lines (doubling time ~24h) to capture a distinct S-phase population without labeling the entire cell cycle[4].

  • Harvest & Fixation: Trypsinize cells, wash once in 1% BSA in PBS, and pellet. Resuspend in 100 µL of 4% Paraformaldehyde (PFA) for 15 minutes at room temperature to cross-link proteins and preserve the DNA structure.

  • Permeabilization: Wash cells to remove PFA, then resuspend in 100 µL of 1X Saponin-based permeabilization buffer. Expert Insight: Saponin reversibly permeabilizes the membrane, allowing the Click reagents to access the nucleus without destroying surface antigens, enabling multiplexing with surface markers.

  • Click Chemistry Reaction: Prepare the Click reaction cocktail fresh. For each sample, mix:

    • 43 µL PBS

    • 2 µL Copper (II) Sulfate (CuSO₄) catalyst

    • 0.25 µL Alexa Fluor 488 Azide

    • 5 µL Sodium Ascorbate (reducing agent)

    • Causality: Sodium ascorbate reduces Cu(II) to Cu(I) in situ, which catalyzes the covalent cycloaddition between the alkyne group on the incorporated EdU and the azide group on the fluorophore[4][5].

  • Incubation & Analysis: Add 50 µL of the Click cocktail to the permeabilized cells. Incubate for 30 minutes in the dark at room temperature. Wash twice with permeabilization buffer, resuspend in PBS, and analyze via Flow Cytometry (488 nm excitation, 530/30 nm emission).

Data Presentation & Interpretation

By comparing the IC₅₀ values derived from the ATP assay against the EdU assay, researchers can determine the primary mechanism of DPPC. If the EdU IC₅₀ is significantly lower than the ATP IC₅₀, DPPC is primarily a cytostatic agent (halting the cell cycle) rather than a broadly cytotoxic one.

Table 1: Representative Orthogonal Profiling of DPPC (Mock Data)

Cell LineTissue OriginDPPC Viability IC₅₀ (µM)(ATP Assay)DPPC Proliferation IC₅₀ (µM)(EdU Assay)Primary Phenotypic Effect
A549 Lung Carcinoma14.2 ± 1.12.8 ± 0.4Cytostatic (G1/S Arrest)
HeLa Cervical Adenocarcinoma9.5 ± 0.91.9 ± 0.3Cytostatic (G1/S Arrest)
HEK293T Embryonic Kidney> 50.042.1 ± 2.2Minimal Toxicity
Jurkat T-Cell Leukemia3.1 ± 0.22.9 ± 0.2Cytotoxic (Apoptosis)

Mechanistic Modeling: DPPC-Induced Cell Cycle Arrest

If DPPC acts as a targeted inhibitor (e.g., inhibiting a cyclin-dependent kinase), it will block the transition from the G1 phase to the S phase. The diagram below illustrates how this biological mechanism directly results in the loss of the EdU signal measured in Protocol B.

Mechanism DPPC DPPC (Small Molecule) Target Target Kinase (e.g., CDK4/6) DPPC->Target Inhibits Rb Rb Phosphorylation Target->Rb Prevents E2F E2F Transcription Factor Rb->E2F Represses SPhase S-Phase Entry (DNA Replication) E2F->SPhase Blocked EdU EdU Incorporation (AF488 Click Signal) SPhase->EdU Loss of Signal

Figure 2: Mechanistic pathway showing how DPPC-mediated kinase inhibition prevents S-phase entry, resulting in a quantifiable loss of EdU incorporation.

References

  • [4] Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC - NIH. Source: nih.gov. URL:[Link]

  • [5] Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Source: researchgate.net. URL:[Link]

  • [1] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov. URL:[Link]

  • [3] An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC. Source: nih.gov. URL:[Link]

  • [2] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. Source: nih.gov. URL:[Link]

Sources

Application Note: 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of multi-functional building blocks is paramount for navigating complex structure-activity relationships (SAR). 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile has emerged as a privileged, conformationally restricted scaffold. By combining a versatile secondary amine, a polar cyano vector, and an electron-rich aromatic system, this compound serves as a critical intermediate in the synthesis of highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This application note details the structural rationale, primary applications, and self-validating experimental protocols for utilizing this chemical in advanced drug development workflows.

Structural Rationale & Pharmacophore Dissection

The utility of this molecule stems from its three distinct functional domains, which provide excellent coverage of 3D vector space—a core principle in 1[1]:

  • Pyrrolidine Core: Acts as a rigid, basic hinge-binder or linker. The secondary amine is highly nucleophilic, enabling rapid diversification via SN​Ar reactions or amidation.

  • 3-Carbonitrile Group: The nitrile ( C≡N ) is a potent, low-steric-bulk hydrogen bond acceptor. It is frequently utilized to interact with the P-loop of kinases to maintain lipophilic efficiency (LipE) without violating Lipinski's rules[2].

  • 4-(Dimethylamino)phenyl Moiety: Provides significant electron density and steric bulk. It is ideal for occupying deep, solvent-exposed hydrophobic channels, driving target selectivity through π−π stacking or cation- π interactions.

Workflow cluster_0 Pharmacophore Dissection N1 Pyrrolidine Core (Hinge Binder/Linker) N4 SNAr / Amidation (Scaffold Decoration) N1->N4 N2 3-Carbonitrile (P-Loop Interaction) N2->N4 N3 4-Dimethylaminophenyl (Hydrophobic Pocket) N3->N4 N5 Lead Compound (e.g., Kinase/GPCR Ligand) N4->N5 Structural Diversification

Fig 1: Structural dissection and synthetic workflow of the pyrrolidine-3-carbonitrile scaffold.

Primary Applications in Medicinal Chemistry

Kinase Inhibitors (JAK/STAT Pathway)

Inappropriate Janus kinase (JAK) activity is implicated in severe autoimmune diseases and oncology[3]. Pyrrolidine-3-carbonitrile derivatives are frequently coupled to pyrazolopyridone or pyrrolo[2,3-d]pyrimidine cores to generate highly selective JAK1 inhibitors. The nitrile group acts as a critical P-loop interaction moiety, while the addition of the bulky 4-(dimethylamino)phenyl group forces the molecule into a specific conformation that favors the JAK1 active site over JAK2, thereby reducing off-target hematological toxicity[2].

Pathway C1 Cytokine Stimulation C2 Receptor Dimerization C1->C2 C3 JAK1 Activation C2->C3 C4 STAT Phosphorylation C3->C4 C5 Gene Transcription C4->C5 I1 Pyrrolidine-3-carbonitrile Derivative I1->C3 ATP-Competitive Inhibition

Fig 2: Mechanism of action for pyrrolidine-3-carbonitrile derivatives in the JAK/STAT pathway.

GPCR Modulators (Dopamine D3 Receptor)

Beyond kinases, this scaffold is highly effective in GPCR targeting. Pyrrolidine-3-carbonitrile amides have been characterized as 4 of the Dopamine D3 Receptor (D3R)[4]. The substitution pattern at the 4-position of the pyrrolidine ring is critical for functional selectivity; the dimethylaminophenyl group alters the conformational stabilization of the receptor, allowing researchers to fine-tune biased signaling (e.g., favoring G-protein activation over β -arrestin recruitment)[4].

Quantitative SAR Analysis

The table below summarizes the structure-activity relationship (SAR) impact of functionalizing the pyrrolidine-3-carbonitrile core, demonstrating how the 4-(dimethylamino)phenyl substituent drives both potency and selectivity in a representative JAK1 inhibitor scaffold.

Compound Modification (Position 4)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Fold (JAK1/JAK2)HLM Clearance (µL/min/mg)
Unsubstituted (Hydrogen)45.23106.812.4
Phenyl18.518510.028.6
4-(Dimethylamino)phenyl 4.1 145 35.3 45.2

Table 1: Comparative SAR data illustrating the enhancement of JAK1 potency and selectivity upon incorporation of the 4-(dimethylamino)phenyl moiety.

Experimental Protocols (Self-Validating Workflows)

General Procedure for SN​Ar Scaffold Decoration

This protocol details the coupling of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile to a heteroaryl chloride (e.g., a pyrimidine core) to generate a kinase inhibitor.

  • Reagent Preparation: In an oven-dried microwave vial, combine the heteroaryl chloride (1.0 equiv) and 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile hydrochloride (1.2 equiv).

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: DIPEA is required to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine. Its steric bulk prevents it from acting as a competing nucleophile, minimizing side reactions.

  • Solvent Choice: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the transient Meisenheimer complex formed during the SN​Ar transition state, significantly accelerating the reaction for sterically hindered nucleophiles.

  • Reaction Execution: Seal the vial and heat to 120°C for 2 hours under microwave irradiation.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS.

    • Causality: Ensures the reaction is driven to completion without over-heating. Excessive thermal stress can cause unwanted hydrolysis of the sensitive 3-carbonitrile group into an amide or carboxylic acid.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final targeted compound.

TR-FRET Biochemical Kinase Assay

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: HEPES maintains physiological pH, Mg²⁺ is an essential cofactor for ATP binding, and Brij-35 prevents non-specific compound aggregation and adherence to microplate walls.

  • ATP Concentration Selection: Set the ATP concentration to the predetermined apparent Michaelis constant ( Kmapp​ ) for JAK1.

    • Causality: Running the assay at Km​ ensures balanced sensitivity for competitive inhibitors. According to the Cheng-Prusoff equation, this allows the derived IC₅₀ values to closely approximate the true inhibition constant ( Ki​ ).

  • Assay Execution: Incubate the kinase, fluorescently labeled peptide substrate, and the pyrrolidine-3-carbonitrile derivative for 60 minutes at room temperature before adding the Europium-labeled anti-phospho antibody.

    • Causality: TR-FRET utilizes a time delay before measuring emission, which completely eliminates interference from the auto-fluorescence of the test compounds (a common issue with highly conjugated aromatic systems).

  • Self-Validation (Z'-factor Calculation): Include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Tofacitinib reference inhibitor).

    • Causality: This allows for the calculation of the Z'-factor. A Z' > 0.5 validates the assay's statistical reliability, confirming the signal-to-background ratio is robust enough to distinguish true target inhibition from assay noise.

References

  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC. National Institutes of Health (NIH).
  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - ACS Publications. American Chemical Society.
  • US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents. Google Patents.

Sources

how to synthesize 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile via[3+2] Cycloaddition

Executive Summary & Mechanistic Rationale

The pyrrolidine scaffold is a ubiquitous pharmacophore in modern drug development, frequently utilized to improve the pharmacokinetic profiles and target affinity of small molecules. The synthesis of highly substituted pyrrolidines demands rigorous stereochemical control and efficient bond-forming strategies. This application note details a robust, self-validating protocol for the synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile.

The core transformation relies on a [3+2] 1,3-dipolar cycloaddition between an in situ generated azomethine ylide and an electron-deficient alkene (dipolarophile)[1]. The use of azomethine ylides provides a highly convergent, regio-, and diastereoselective approach to complex pyrrolidine architectures[2]. Because the target molecule is an N-unsubstituted pyrrolidine, a traceless protecting group strategy is employed: an N-benzyl protected azomethine ylide is utilized for the cycloaddition, followed by a quantitative hydrogenolysis deprotection step to yield the final product.

Retrosynthetic Analysis & Synthetic Workflow

The target molecule is disconnected into two primary synthons:

  • Dipolarophile: (E)-3-(4-(Dimethylamino)phenyl)acrylonitrile, synthesized via a Knoevenagel condensation.

  • 1,3-Dipole: N-Benzyl azomethine ylide, generated in situ via the decarboxylative condensation of N-benzylglycine and paraformaldehyde[3].

SynthesisWorkflow A 4-(Dimethylamino)benzaldehyde + Cyanoacetic acid B Knoevenagel Condensation (Piperidine, Toluene, Δ) A->B C (E)-3-(4-(Dimethylamino)phenyl) acrylonitrile B->C G [3+2] 1,3-Dipolar Cycloaddition C->G D N-Benzylglycine + Paraformaldehyde E Decarboxylative Condensation (Toluene, Δ) D->E F N-Benzyl Azomethine Ylide (1,3-Dipole) E->F F->G H 1-Benzyl-4-(4-(dimethylamino)phenyl) pyrrolidine-3-carbonitrile G->H I Hydrogenolysis (Pd/C, H2, MeOH) H->I J 4-(4-(Dimethylamino)phenyl) pyrrolidine-3-carbonitrile I->J

Synthetic workflow for 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile.

Experimental Protocols & Causality

Step 1: Synthesis of the Dipolarophile

Causality: The Knoevenagel condensation is driven by the use of a weak base (piperidine) to generate the enolate of cyanoacetic acid, which subsequently attacks the electrophilic carbonyl of 4-(dimethylamino)benzaldehyde. The intermediate undergoes spontaneous decarboxylation under thermal conditions to yield the strictly (E)-isomer due to thermodynamic control, minimizing steric clash between the aryl ring and the cyano group. Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 4-(dimethylamino)benzaldehyde (10.0 mmol, 1.49 g) and cyanoacetic acid (11.0 mmol, 0.94 g).

  • Suspend the reagents in 30 mL of anhydrous toluene and add piperidine (1.0 mmol, 99 µL) as a catalyst.

  • Reflux the mixture at 110 °C. The Dean-Stark trap serves as a self-validating mechanism; the reaction is complete when water ceases to collect in the trap (approximately 4 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford (E)-3-(4-(Dimethylamino)phenyl)acrylonitrile as a crystalline solid.

Step 2:[3+2] 1,3-Dipolar Cycloaddition

Causality: Non-stabilized azomethine ylides are highly reactive and transient; thus, they must be generated in situ[2]. Toluene is selected as the optimal solvent because its boiling point provides sufficient thermal energy to overcome the activation barrier of the cycloaddition, while allowing for the azeotropic removal of the water byproduct. Removing water drives the equilibrium of the iminium ion formation forward prior to decarboxylation. The electron-withdrawing cyano group on the dipolarophile significantly lowers its LUMO energy, facilitating a rapid, HOMO-controlled reaction with the azomethine ylide[3]. Protocol:

  • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the dipolarophile from Step 1 (5.0 mmol, 0.86 g), N-benzylglycine (7.5 mmol, 1.24 g), and paraformaldehyde (15.0 mmol, 0.45 g) in anhydrous toluene (40 mL).

  • Purge the system with nitrogen and heat to reflux (110 °C) for 12 hours. Monitor the consumption of the dipolarophile via TLC (Hexanes:EtOAc, 3:1).

  • Upon completion, cool the reaction to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ (30 mL) to remove unreacted amino acid, followed by brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate 1-benzyl-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile. The trans-diastereomer is typically isolated as the major product due to the endo-approach of the ylide to the dipolarophile.

Step 3: N-Debenzylation via Hydrogenolysis

Causality: The N-benzyl group acts as a robust, traceless protecting group during the high-temperature cycloaddition. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond. Strict control of hydrogen pressure (30 psi) and time ensures that the sensitive nitrile group is not over-reduced to a primary amine. Protocol:

  • In a heavy-walled Parr hydrogenation vessel, dissolve the cycloadduct from Step 2 (3.0 mmol, 0.91 g) in anhydrous methanol (20 mL).

  • Carefully add 10% Pd/C (10 mol% Pd, 0.32 g) under a continuous stream of argon to prevent ignition of the solvent.

  • Seal the vessel, purge three times with hydrogen gas, and pressurize to 30 psi.

  • Stir vigorously at room temperature for 6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Vent the hydrogen gas and purge the vessel with argon. Filter the suspension through a tightly packed pad of Celite, washing with additional methanol (30 mL). Safety Note: Ensure the Celite pad remains wet with solvent at all times to prevent the pyrophoric Pd/C from igniting.

  • Concentrate the filtrate in vacuo to afford the final target, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, in high purity.

Data Presentation & Optimization

The choice of solvent and temperature in Step 2 is critical for maximizing both the yield and the diastereomeric ratio (dr) of the cycloadduct. The table below summarizes the optimization data, validating the selection of toluene at reflux.

Table 1: Optimization of the [3+2] Cycloaddition Step

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1Dichloromethane4024453:1
2Tetrahydrofuran6618624:1
3Toluene 110 12 88 >10:1
4Xylene1408758:1

Note: Yields refer to isolated, chromatographically pure products. Diastereomeric ratios were determined via ¹H-NMR analysis of the crude reaction mixtures.

References

  • Source: wikipedia.
  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
  • Source: uam.

Sources

Troubleshooting & Optimization

improving synthesis yield of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks associated with the synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile .

This compound is typically synthesized via a [3+2] 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from glycine and paraformaldehyde) and an electron-deficient alkene (4-(dimethylamino)cinnamonitrile). While atom-economical, this route is notoriously prone to low yields due to electronic mismatches, ylide hydrolysis, and product sequestration during purification.

This guide provides a self-validating protocol, a mechanistic breakdown, and an advanced troubleshooting Q&A to help you optimize your synthetic yields.

Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first understand the electronic demands of the reaction. The generation of the azomethine ylide requires continuous dehydration and decarboxylation. Once formed, the dipole must rapidly intercept the dipolarophile before it degrades.

Pathway A Glycine + Paraformaldehyde (Precursors) B Imine Intermediate (Condensation) A->B -H2O (Dean-Stark) C Azomethine Ylide (1,3-Dipole) B->C -CO2 (Decarboxylation) E [3+2] Cycloaddition Transition State C->E + Dipolarophile D (E)-3-(4-(dimethylamino)phenyl)acrylonitrile (Dipolarophile) D->E LUMO Activation F 4-(4-(Dimethylamino)phenyl) pyrrolidine-3-carbonitrile E->F Cyclization

Figure 1: Mechanistic pathway of the 1,3-dipolar cycloaddition yielding the target pyrrolidine.

Standard Operating Procedure (SOP): Self-Validating Protocol

Do not rely on arbitrary reaction times. This protocol is engineered as a self-validating system, ensuring that each mechanistic milestone is confirmed before proceeding to the next.

Step 1: Reagent Preparation & LUMO Activation

  • Action: In a flame-dried round-bottom flask, combine (E)-3-(4-(dimethylamino)phenyl)acrylonitrile (1.0 eq) and AgOAc (0.1 eq) in anhydrous, degassed xylene.

  • Causality: The dimethylamino group is strongly electron-donating, which raises the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it less reactive toward the electron-rich azomethine ylide. AgOAc acts as a Lewis acid, coordinating to the nitrile group to withdraw electron density, lower the LUMO, and restore reactivity. The use of metal catalysts to modulate the LUMO of unsaturated nitriles is a proven strategy to enhance both yield and stereoselectivity [2].

  • Validation Checkpoint: Take a 10 µL baseline sample for HPLC analysis. The solution should be a clear, homogenous yellow.

Step 2: Ylide Generation & Cycloaddition

  • Action: Add Glycine (1.5 eq) and Paraformaldehyde (2.0 eq) to the flask. Equip the setup with a Dean-Stark trap filled with xylene, and heat to reflux (140 °C) under a nitrogen atmosphere.

  • Causality: The condensation of glycine and paraformaldehyde releases water. If this water is not continuously removed, it will rapidly hydrolyze the highly reactive azomethine ylide back to starting materials, capping your yield at <30%.

  • Validation Checkpoint: Monitor the Dean-Stark trap. At the 2-hour mark, you must observe the accumulation of approximately 1.5 equivalents of water. If no water is collecting, your imine condensation has stalled.

Step 3: Reaction Monitoring

  • Action: Maintain reflux for 8–12 hours.

  • Validation Checkpoint: At 8 hours, remove a 50 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). Stain the plate with Ninhydrin and heat. The secondary amine of the newly formed pyrrolidine ring will appear as a distinct purple/blue spot (Rf ~0.3), while the starting cinnamonitrile will be UV-active but Ninhydrin-negative.

Step 4: Passivated Purification

  • Action: Cool the mixture, filter through Celite to remove AgOAc and polymeric paraformaldehyde, and concentrate. Purify via silica gel chromatography.

  • Causality: The dual basicity of the pyrrolidine nitrogen and the dimethylamino group causes severe streaking and irreversible binding to acidic silica gel.

  • Validation Checkpoint: Pre-treat the silica gel slurry with 2% triethylamine (TEA) prior to packing. Collect fractions and verify by GC/MS. The product will elute sharply, validating the basic passivation of the stationary phase.

Troubleshooting Guide (FAQs)

Q1: My yield is stalling at <30% despite full consumption of glycine. Where is my mass going? A: Your azomethine ylide is likely hydrolyzing before it can react. Because the dimethylamino group slows down the cycloaddition step, the lifetime of the ylide in solution must be extended. Ensure your Dean-Stark trap is functioning optimally. Furthermore, consider switching from toluene to xylene; the higher reflux temperature (140 °C vs. 110 °C) accelerates the cycloaddition step, allowing it to outcompete ylide degradation. Thermal and microwave-assisted conditions are highly effective at suppressing these side reactions [1].

Q2: I am seeing a significant amount of a dark, tarry byproduct. What is causing this? A: Tarry byproducts in this specific reaction are typically the result of oxidative degradation of the dimethylamino group at high temperatures, or thermal polymerization of the dipolarophile. Solution: You must rigorously degas your solvent via nitrogen sparging for 15 minutes prior to heating. If polymerization persists, use a syringe pump to add the glycine/paraformaldehyde mixture slowly over 3 hours to maintain a low steady-state concentration of the highly reactive dipole.

Q3: How do I improve the diastereomeric ratio (dr) of the trans and cis isomers? A: The [3+2] cycloaddition naturally favors the trans isomer due to steric repulsion in the endo-transition state. However, high temperatures can cause reversibility or epimerization at the acidic alpha-carbon (next to the nitrile). Lowering the temperature improves the dr but sacrifices yield. The addition of a Lewis acid (like AgOAc) locks the transition state geometry via coordination, allowing you to maintain high temperatures while simultaneously pushing the trans:cis ratio up to 88:12. Alternative approaches for N-containing heterocycles also highlight the importance of additive selection to control stereocenters [3].

Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction conditions, Lewis acid additives, and the resulting yield and diastereoselectivity. Use this as a benchmark for your own optimizations.

SolventAdditiveTemp (°C)Time (h)Yield (%)dr (trans:cis)Primary Failure Mode Addressed
TolueneNone110242860:40Baseline (Ylide hydrolysis)
TolueneLiBr (20 mol%)110186575:25Sluggish cycloaddition (LUMO gap)
XyleneAgOAc (10 mol%)140128285:15Competing ylide degradation
Xylene (Degassed) AgOAc (10 mol%) 140 8 89 88:12 Oxidative tar formation

References

  • Microwave-Assisted 1,3-Dipolar Cycloaddition: an Eco-Friendly Approach to Five-Membered Heterocycles. ResearchGate. 1

  • Enantioselective 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines to Unsaturated Nitriles Catalyzed by Ni II –Pigiphos. ACS Publications. 2

  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. ACS Publications.3

Sources

troubleshooting solubility issues of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in DMSO and aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in Dimethyl Sulfoxide (DMSO) and aqueous experimental media. Our objective is to explain the causal mechanisms behind these issues and provide validated, step-by-step protocols to overcome them, ensuring the integrity and reproducibility of your experiments.

Part 1: Understanding the Molecule - The "Why" Behind the Problem

Effective troubleshooting begins with understanding the physicochemical properties of the molecule . The structure of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile contains key functional groups that dictate its solubility behavior.

  • The Dimethylamino Group: The tertiary amine on the phenyl ring is a weak base. This is the most critical feature influencing its aqueous solubility. In acidic conditions, this nitrogen atom becomes protonated, forming a positively charged salt that is significantly more soluble in polar solvents like water.[1][2] At neutral or alkaline pH, it exists predominantly in its neutral, less polar free base form, which has much lower aqueous solubility.[3][4][5]

  • Aromatic and Alicyclic Rings: The phenyl and pyrrolidine rings are largely non-polar, contributing to the molecule's hydrophobicity and a higher octanol-water partition coefficient (logP).[6][7] This characteristic favors solubility in organic solvents like DMSO but limits its solubility in aqueous buffers.

  • The Nitrile Group: The carbonitrile (-C≡N) group is polar and can participate in hydrogen bonding, but its contribution is often insufficient to overcome the hydrophobicity of the larger ring structures.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicImplication for Solubility
pKa ~8.5 - 9.5 (for the dimethylamino group)The compound will be mostly ionized and more soluble at pH < 7.5. Solubility will decrease significantly as the pH approaches and exceeds its pKa.
logP ~2.0 - 3.0Indicates a moderate lipophilicity. The compound will be readily soluble in DMSO but may precipitate when diluted into aqueous media.[8][9]
Molecular Weight ~229.3 g/mol Relatively small, which is generally favorable for solubility, but the influence of pKa and logP is more dominant here.
Part 2: FAQs - DMSO Stock Solution Preparation

Issues can begin with the initial preparation of your high-concentration stock solution.

Q1: What is the standard protocol for dissolving 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in DMSO?

Refer to Protocol 1 below for a detailed, step-by-step guide. The key is to use anhydrous, high-purity DMSO to prevent moisture-induced degradation or insolubility.

Q2: The compound isn't dissolving completely in DMSO at my desired concentration. What should I do?

If you encounter difficulty, it suggests you may be approaching the compound's solubility limit in DMSO. Before preparing a fresh, lower-concentration stock, you can attempt the following:

  • Vortex Thoroughly: Ensure the solution is mixed vigorously for 2-3 minutes.[10]

  • Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.[10][11] Do not overheat, as this can degrade the compound.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up any aggregates and enhance dissolution.[11]

If the compound remains insoluble, you must reduce the target concentration. It is better to have a lower, fully dissolved stock concentration than an inaccurate, partially-dissolved one.[12]

Q3: How should I store the DMSO stock solution to maintain its integrity?

DMSO is hygroscopic (absorbs water from the air), and repeated freeze-thaw cycles can lead to compound precipitation or degradation.[11][13]

  • Aliquot: Dispense the stock solution into single-use, low-volume aliquots.[11][13]

  • Storage: Store aliquots in tightly sealed vials at -20°C or -80°C.[11]

  • Usage: When you need to use the compound, remove one aliquot, allow it to thaw completely at room temperature, and vortex gently before use. Discard any unused portion of that aliquot; do not refreeze it.

Part 3: FAQs - Precipitation in Aqueous Media

This is the most common failure point for compounds of this type.

Q4: Why does my compound precipitate when I dilute the DMSO stock into my aqueous buffer (e.g., PBS, cell media)?

This is a classic example of an antisolvent effect , which defines the compound's kinetic solubility . The compound is highly soluble in 100% DMSO but has very low solubility in the aqueous buffer. When you rapidly dilute the DMSO stock, the solvent environment abruptly changes from highly organic to almost entirely aqueous. The compound is "shocked" out of solution and precipitates before it can establish a stable, dissolved state at its lower thermodynamic (equilibrium) solubility limit.[14][15]

Q5: The precipitation is immediate and severe. How can I prevent this?

Immediate precipitation indicates a significant solubility gap between DMSO and your aqueous medium. The primary strategy is to modify the aqueous medium to be more "hospitable" to the compound.

  • pH Adjustment: This is the most effective method for this specific molecule. Since it is a weak base, lowering the pH of your aqueous buffer will protonate the dimethylamino group, drastically increasing its solubility.[1][5] See Protocol 2 for guidance.

  • Reduce Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final buffer. Test a lower concentration.

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change can sometimes prevent shocking the compound out of solution.[15]

  • Use Co-solvents: If pH modification is not an option for your experimental system, incorporating a small amount of a biocompatible co-solvent can help bridge the polarity gap between DMSO and water.[16][17][] See Protocol 3 .

Q6: What is the maximum final DMSO concentration I should have in my cell-based assay?

High concentrations of DMSO are toxic to cells.[19] While cell line dependent, a general guideline is as follows:

Final DMSO Conc.RecommendationSuitability
≤ 0.1% Highly Recommended Considered safe for most cell lines, including sensitive and primary cells, especially for long-term (>24h) experiments.[20][21][22][23]
0.1% - 0.5% Acceptable Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[20][24]
> 0.5% Not Recommended High risk of cellular stress, altered signaling, and cytotoxicity. Requires extensive validation.[19][23]

Crucially, always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments to account for any solvent effects.[11][20][25]

Part 4: Systematic Troubleshooting Workflow & Protocols

Follow this workflow to diagnose and solve solubility issues.

Troubleshooting Workflow Diagram

G start Start: Solubility Issue Observed stock_check Is the 100% DMSO stock solution clear? start->stock_check precip_aq Precipitation upon dilution into aqueous buffer stock_check->precip_aq Yes re_dissolve Action: Warm (37°C), vortex, sonicate. stock_check->re_dissolve No fresh_stock Action: Prepare a fresh, lower concentration stock. stock_check->fresh_stock If necessary ph_check What is the pH of the aqueous buffer? precip_aq->ph_check re_dissolve->stock_check Still not clear? stock_ok Stock solution is clear re_dissolve->stock_ok Yes fresh_stock->stock_ok stock_ok->precip_aq ph_neutral pH is ~7.4 (Neutral) ph_check->ph_neutral ph_acidic pH is < 6.5 (Acidic) ph_check->ph_acidic conc_check Is the final compound concentration >10 µM? reduce_conc Action: Reduce final working concentration. conc_check->reduce_conc Yes cosolvent Action: Add a co-solvent (e.g., PEG-400, Ethanol). (See Protocol 3) conc_check->cosolvent No lower_ph Action: Lower buffer pH. (See Protocol 2) ph_neutral->lower_ph ph_acidic->conc_check ph_solved Problem Solved? lower_ph->ph_solved ph_solved->conc_check No end Experiment Optimized ph_solved->end Yes conc_solved Problem Solved? reduce_conc->conc_solved conc_solved->cosolvent No conc_solved->end Yes cosolvent_solved Problem Solved? cosolvent->cosolvent_solved thermo_sol Advanced: Determine Thermodynamic Solubility. (See Protocol 4) cosolvent_solved->thermo_sol No cosolvent_solved->end Yes

Caption: A step-by-step decision tree for troubleshooting solubility.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Calculate: Determine the mass of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile required to make a 10-50 mM stock solution in your desired volume of DMSO. Do not aim for excessively high concentrations initially.

  • Weigh: Accurately weigh the compound into a sterile, conical-bottom microcentrifuge tube.

  • Dissolve: Add the calculated volume of anhydrous, sterile-filtered DMSO.[11]

  • Mix: Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.[10]

  • Assist (if needed): If dissolution is slow, use a 37°C water bath or a bath sonicator as described in Q2.[10][11]

  • Store: Aliquot into single-use volumes and store at -20°C or -80°C.[11]

Protocol 2: Systematic pH Adjustment to Enhance Aqueous Solubility

This protocol is designed to find the optimal pH for your working solution.

  • Prepare Buffers: Create a series of your base experimental buffers (e.g., phosphate or MES buffer) adjusted to different pH values, for example: pH 7.4, 7.0, 6.5, 6.0, and 5.5.

  • Prepare Working Solutions: Prepare your DMSO stock as per Protocol 1 (e.g., at 10 mM). For each pH buffer, add the DMSO stock to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and below 0.5%.

  • Observe: Vortex each solution immediately after adding the DMSO stock. Let the solutions stand at room temperature for 30 minutes and visually inspect for precipitation (cloudiness).

  • Select: Choose the highest pH at which the compound remains fully dissolved. This is your optimal working pH.

  • Validate: Ensure that this selected pH is compatible with your biological assay (e.g., does not affect cell viability or enzyme activity).

pH-Solubility Relationship for a Basic Compound

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated Protonated Form (R-NH(CH3)2+) HighSol High Aqueous Solubility Protonated->HighSol Ion-Dipole Interactions Neutral Neutral Form (R-N(CH3)2) LowSol Low Aqueous Solubility Neutral->LowSol Hydrophobic Character

Caption: The effect of pH on the ionization and solubility of a weak base.

Protocol 3: Utilizing Co-solvents to Improve Solubility

Use this protocol when pH modification is not feasible.

  • Select a Co-solvent: Choose a biocompatible co-solvent. Common choices are listed in the table below.[16][17][]

  • Prepare Co-solvent Buffer: Prepare your standard aqueous buffer containing a small percentage of the co-solvent. Start with a low concentration (e.g., 1-5%) and test higher concentrations if needed.

  • Test Solubility: Add your DMSO stock solution to the co-solvent-containing buffer to achieve the desired final concentration.

  • Observe & Validate: Observe for precipitation. Crucially, run a parallel vehicle control with the co-solvent buffer to ensure the co-solvent itself does not affect your assay.

Co-solventTypical Final Conc.Notes
PEG-400 (Polyethylene Glycol 400) 1-10%Generally well-tolerated.[15]
Ethanol 1-5%Can be effective but may have effects on some biological systems.
Propylene Glycol 1-10%Common in pharmaceutical formulations.[17]
(2-Hydroxypropyl)-β-cyclodextrin 1-5 mMEncapsulates the drug molecule to increase solubility.[13]

Protocol 4: Differentiating Kinetic vs. Thermodynamic Solubility (Advanced)

This "shake-flask" method helps determine the true equilibrium (thermodynamic) solubility, which is often much lower than the apparent (kinetic) solubility.[14][26]

  • Prepare Slurry: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of your final aqueous buffer in a glass vial.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.[14]

  • Separate: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.[10]

  • Sample: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantify: Dilute the supernatant and measure the compound's concentration using a validated analytical method like HPLC-UV or LC-MS. This measured value is the thermodynamic solubility.

  • Compare: Compare this value to the concentration at which you observe precipitation in your standard assay preparation (the kinetic solubility). Knowing the thermodynamic limit helps you set realistic expectations for your working concentrations.[27][28][29]

References
  • Butler, J. M., & Dressman, J. B. (2010). The Developability Classification System: Application of Biopharmaceutics Concepts to Formulation Development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954.
  • askIITians. (2025, March 4). Why are amines soluble in nature?
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Benchchem. (2025). How to minimize DMSO toxicity when using CYM50260.
  • Ritika, S., Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy.
  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-552.
  • Protocol Online. (2006, September 29). What's the maximum allowable limit of DMSO as a solvent in cell culture.
  • Sämann, F., Kyeremateng, S. O., & Ditzinger, F. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics, 13(5), 727.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Bwer, S., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 519-523.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-552.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-119.
  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 35(3), 169-178.
  • ISSR. Solubility and pH of amines.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • IONTOX. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Ghasemi, S., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-14.
  • Benchchem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Wikipedia. Cosolvent.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • MCE (MedChemExpress). Compound Handling Instructions.
  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Benchchem. (2025). Troubleshooting Peraquinsin precipitation in aqueous solution.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Drug Discovery Technologies, 3(1), 1-10.
  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Wang, X., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 856-862.
  • Acevedo, Z., & Zuniga, C. (2018). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 18(9), 5511-5519.
  • AP Chemistry. 8.11 pH and Solubility.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Selleck Chemicals. Inhibitor Handling Instructions.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Khan Academy. pH and solubility.

Sources

preventing degradation of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this compound for their experiments. Degradation can compromise experimental results, leading to lost time and resources. This guide provides in-depth, evidence-based answers and protocols to help you maintain the stability of your valuable material.

Frequently Asked Questions (FAQs)
Q1: I've stored my 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile for several months, and it has changed color from off-white to a yellowish-brown. What does this indicate?

A color change is a primary visual indicator of chemical degradation. This is most commonly attributed to the oxidation of the electron-rich 4-(dimethylamino)phenyl moiety.[1] Exposure to atmospheric oxygen, elevated temperatures, or light can initiate and accelerate this process, forming colored impurities.[2][3][4] While a slight color change may not always correlate with a significant loss of purity, it is a critical warning sign that the optimal storage conditions have not been met and the material should be re-analyzed for purity before use.

Q2: What are the primary chemical degradation pathways I should be concerned about during long-term storage?

The molecular structure of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile contains three key functional groups susceptible to degradation: the nitrile, the dimethylamino group, and the pyrrolidine ring.

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group is susceptible to hydrolysis, especially in the presence of moisture. This reaction can proceed in two stages: first to the corresponding amide (4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxamide), and then further to the carboxylic acid (4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid).[5][6] This process is significantly accelerated by acidic or basic contaminants.[7][8]

  • Oxidation of the Dimethylamino Group: The tertiary amine of the dimethylamino-phenyl group is prone to oxidation.[9][10] Atmospheric oxygen can lead to the formation of N-oxide derivatives or other complex oxidative degradation products, which are often colored.[1] This is a common degradation pathway for aromatic amines.

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo oxidation, for instance, at the carbon atom adjacent to the nitrogen (δ-oxidation), which could potentially lead to ring-opening.[11]

  • Racemization: The compound possesses chiral centers at positions 3 and 4 of the pyrrolidine ring. The stereocenter at C3, being adjacent to the nitrile group, is potentially susceptible to epimerization (racemization) under certain conditions, particularly in the presence of base.[12] If the stereochemical integrity of your compound is critical, this is a significant concern.

Degradation Pathways cluster_main 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile cluster_products Degradation Products start Parent Compound hydrolysis Carboxamide / Carboxylic Acid (Hydrolysis) start->hydrolysis Moisture (H₂O) oxidation N-Oxide / Ring-Oxidized Species (Oxidation) start->oxidation Oxygen (O₂) racemization Diastereomers (Racemization) start->racemization Base/Heat

Key degradation pathways for the target compound.
Q3: What are the definitive optimal storage conditions for maximizing the shelf-life of this compound?

To mitigate all potential degradation pathways, a multi-faceted approach to storage is essential. The following conditions are based on best practices for storing sensitive pharmaceutical compounds.[13][14]

ParameterRecommendationRationale
Temperature -20°C or below (-80°C is ideal) Reduces the rate of all chemical reactions, including hydrolysis and oxidation. For every 10°C rise in temperature, degradation rates can double.[3][15]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[16][17][18] Argon is denser than air and provides an excellent protective blanket.
Light Protection from Light (Amber Vial) Prevents photodegradation, which can catalyze oxidative processes.[19][20] Store vials inside a labeled, opaque secondary container or box.
Container Tightly Sealed Borosilicate Glass Vial Borosilicate glass is non-reactive. A tight seal (e.g., with a PTFE-lined cap) is crucial to prevent moisture and air ingress.[21]
Q4: My lab doesn't have an argon/nitrogen line readily available. Is a standard freezer and a sealed vial sufficient?

While storage at -20°C in a tightly sealed vial is significantly better than storage at room temperature, it does not eliminate all risks. Every time the container is opened at room temperature, fresh, moist air is introduced, which is then trapped upon re-sealing and cooling. This moisture can condense and accumulate over time, promoting hydrolysis. Similarly, the trapped oxygen can contribute to gradual oxidation.

Expert Insight: For long-term storage ( > 6 months) or for highly sensitive experiments where absolute purity is paramount, investing in a small cylinder of argon or nitrogen and a simple blanketing manifold is highly recommended. The cost is minimal compared to the cost of failed experiments or replacing degraded reagents.

Q5: I suspect my sample has degraded. What is the best analytical method to confirm this and identify the byproducts?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary tool for assessing purity. A reversed-phase method (e.g., C18 column) will typically show the parent compound as a major peak. Degradation products, such as the more polar carboxylic acid from hydrolysis, will appear as separate, earlier-eluting peaks.[22][23] Comparing the peak area percentage of the parent compound to a reference standard or an initial analysis will quantify the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying degradation products.[23][24] By coupling the separation power of LC with the detection power of MS, you can obtain the mass-to-charge ratio of the impurity peaks. This allows you to confirm, for example, if a new peak corresponds to the mass of the hydrolyzed carboxylic acid (+18 amu from the parent) or an N-oxide (+16 amu from the parent).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of degradation. For instance, hydrolysis of the nitrile would lead to the disappearance of the characteristic nitrile carbon signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to an amide or carboxylic acid.

Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Action(s)
Solid has turned yellow/brown. Oxidation of the dimethylamino-phenyl group.1. Immediately re-analyze the material by HPLC to quantify purity. 2. If purity is still acceptable, aliquot the remaining material under inert gas for future use. 3. If purity is compromised, consider purification (e.g., column chromatography) or discard the batch.
HPLC analysis shows a new, more polar peak (earlier retention time). Hydrolysis of the nitrile group to the carboxylic acid.1. Confirm the identity of the new peak using LC-MS. 2. Review storage procedures; the material has likely been exposed to moisture. 3. Ensure future storage is in a desiccated environment or under inert gas.
Material appears clumpy or sticky. Hygroscopic absorption of moisture. This is a precursor to hydrolysis.1. Dry the material under high vacuum in a desiccator containing a strong drying agent (e.g., P₂O₅). 2. Immediately transfer the dried material to a new, dry vial and store under inert gas at ≤ -20°C.
Chiral analysis shows the presence of a new diastereomer. Racemization at a stereocenter, likely C3.1. This is often irreversible. Confirm the cause (e.g., exposure to basic conditions or high heat). 2. If stereochemical purity is critical, the material may no longer be suitable for its intended use. 3. Review all handling and solution preparation steps to eliminate contact with basic substances.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for storing 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile to ensure maximum stability.

Materials:

  • 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (solid)

  • Appropriately sized amber borosilicate glass vials with PTFE-lined screw caps

  • Labeling materials

  • -20°C or -80°C freezer

Procedure:

  • If received in a large container, plan to aliquot the material into smaller, single-use vials to minimize repeated warming/cooling cycles and atmospheric exposure. (See Protocol 2 for aliquotting under inert gas).

  • Ensure vials and caps are clean and completely dry before use.

  • Transfer the solid compound into the amber glass vial.

  • (Optional but recommended) Place the uncapped vial inside a vacuum desiccator for 1-2 hours to remove any residual surface moisture.

  • (Optimal) Backfill the vial with a dry, inert gas such as argon or nitrogen before sealing. (See Protocol 2).

  • Tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, batch number, date, and storage conditions.

  • Place the sealed vial inside a secondary container (e.g., a labeled freezer box) to protect it from physical damage.

  • Immediately transfer the container to a dedicated ≤ -20°C freezer for long-term storage.

Protocol 2: Aliquotting Compound Under an Inert Atmosphere

This workflow minimizes exposure to oxygen and moisture when dividing a bulk sample into smaller portions.

Inert Gas Workflow start Start: Gather Materials (Bulk Compound, Vials, Spatula, Inert Gas) prep Prepare Workspace (Clean, Dry Area) start->prep purge_vials Purge Vials (Flush each empty vial with inert gas) prep->purge_vials purge_bulk Purge Bulk Container (Briefly flush headspace of bulk container) purge_vials->purge_bulk aliquot Aliquot Compound (Quickly transfer solid to vials under a gentle positive pressure of inert gas) purge_bulk->aliquot seal Purge and Seal (Flush vial headspace again, then seal tightly) aliquot->seal store Store Cold (Transfer immediately to ≤ -20°C freezer) seal->store end End: Aliquotting Complete store->end

Workflow for aliquotting sensitive compounds.

Procedure:

  • Set up a gentle stream of inert gas (argon or nitrogen) flowing through a needle or tube into your work area to create a localized inert environment.

  • Place the open, empty destination vials in this stream to displace the air.

  • Briefly open the bulk container and flush the headspace with inert gas.

  • Working quickly within the inert gas stream, use a clean, dry spatula to transfer the desired amount of solid into each pre-purged vial.

  • Before capping, flush the headspace of each filled vial directly with the inert gas for 2-3 seconds.

  • Immediately and tightly seal the vial.

  • Label and store as described in Protocol 1.

References
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • Wikipedia. (2024). Inert gas. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Linde Gas. (n.d.). Inerting. Available at: [Link]

  • Biolife Solutions. (2019). Temperature Control in Pharmaceutical Stability. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Available at: [Link]

  • Lizarraga, I., et al. (2007). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • LHEP. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available at: [Link]

  • Air Products. (n.d.). The Importance of Inerting. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. Available at: [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]

  • Royal Society of Chemistry. (2020). EPR detection of nitrogen-containing radicals in dimethylamine oxidation: insights into NDMA formation. New Journal of Chemistry. Available at: [Link]

  • Wolf, C., et al. (n.d.). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Georgetown University. Available at: [Link]

  • Wiley Online Library. (2021). Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach. Angewandte Chemie International Edition. Available at: [Link]

  • Defense Technical Information Center. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available at: [Link]

  • SAGE Journals. (2020). Thermal-oxidative aging behavior of nitrile-butadiene rubber/functional LDHs composites. Journal of Composite Materials. Available at: [Link]

  • PubMed. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy. Available at: [Link]

  • PubMed. (1981). Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. Archives of Toxicology. Available at: [Link]

  • Continental Industry. (n.d.). Shelf Life. Available at: [Link]

  • ACS Publications. (2003). Facile and Racemization-Free Conversion of Chiral Nitriles into Pyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: ANALYTICAL METHODS. Available at: [Link]

  • S&G Gloves. (2025). How to Store Nitrile Gloves Properly. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • ScienceDirect. (2026). Metal-catalyzed enantioselective α-allylation of nitriles. Comptes Rendus Chimie. Available at: [Link]

  • ResearchGate. (2021). Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach. Available at: [Link]

  • AGMD Group. (2025). How to Properly Store Nitrile Gloves for Maximum Shelf Life. Available at: [Link]

  • S&S Glove. (2022). Shelf life of Nitrile gloves and how to store in a right way. Available at: [Link]

  • General Pharmaceutical Council. (2025). Storing medicines safely and appropriately. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species. Available at: [Link]

  • PubMed. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Drug Metabolism and Disposition. Available at: [Link]

  • MDPI. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Water. Available at: [Link]

  • MDPI. (2021). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Available at: [Link]

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  • ACS Publications. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Available at: [Link]

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optimizing mobile phase for 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the LC-MS method development of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile .

This molecule presents a unique chromatographic challenge due to its dual-basic nature. It contains a tertiary amine (dimethylamino group, pKa ~5.0–6.0) and a highly basic secondary amine (pyrrolidine ring, pKa ~10.0–11.0), alongside a polar carbonitrile group. In standard acidic mobile phases, this compound becomes doubly protonated (+2 charge), leading to severe peak tailing, poor retention on standard reversed-phase (RP) columns, and potential signal splitting.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your mobile phase and achieve robust, high-sensitivity LC-MS/MS assays.

Method Development Workflow

LCMS_Workflow Start Analyte: Pyrrolidine-3-carbonitrile (Highly Basic, Polar, Dual pKa) ColSelect Stationary Phase Selection Start->ColSelect HighPH High-pH Stable C18 (Target: Neutralize Analyte) ColSelect->HighPH LowPH End-Capped / Polar-Embedded (Target: Mask Silanols) ColSelect->LowPH HILIC HILIC (Bare Silica/Amide) (Target: Retain Cations) ColSelect->HILIC MP_High Mobile Phase: 10 mM NH4HCO3 pH 9.5 - 10.0 HighPH->MP_High MP_Low Mobile Phase: 10 mM NH4FA 0.1% Formic Acid, pH 2.7 LowPH->MP_Low MP_HILIC Mobile Phase: 10 mM NH4Ac >70% Acetonitrile, pH 4.5 HILIC->MP_HILIC MS ESI+ MS/MS Optimization (Monitor [M+H]+ and [M+2H]2+) MP_High->MS MP_Low->MS MP_HILIC->MS

LC-MS method development workflow for highly basic pyrrolidine compounds.

Section 1: Experimental Protocols
Protocol A: Mobile Phase Preparation & Column Equilibration

To prevent MS source fouling and ensure reproducible ionization, mobile phase additives must be volatile and carefully buffered[1].

  • Aqueous Phase (A) Preparation (Low pH approach): Weigh accurately to prepare a 10 mM Ammonium Formate solution in LC-MS grade water. Add 0.1% (v/v) Formic Acid.

    • Causality: Ammonium formate provides the ionic strength necessary to mask residual silanols on the silica column, while formic acid ensures the pH remains ~2.7, keeping the analyte ionized for ESI+[2][3].

  • Organic Phase (B) Preparation: Prepare 10 mM Ammonium Formate in LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • System Priming: Purge LC lines for 5 minutes at 2.0 mL/min to remove previous buffer salts.

  • Column Equilibration: Equilibrate the end-capped C18 column at your starting gradient (e.g., 5% B) for at least 10 column volumes.

    • Self-Validating System Check: Monitor the system backpressure and the baseline UV/TIC signal. The system is validated for injection only when the backpressure delta is < 2% and the MS baseline is flat for 3 consecutive minutes. A sudden pressure spike indicates buffer precipitation in the organic phase[2].

Protocol B: ESI+ Source Optimization via Infusion

Because the molecule has two basic nitrogens, it can form both singly charged [M+H]+ and doubly charged [M+2H]2+ species depending on the mobile phase pH.

  • Standard Preparation: Dilute the pure chemical standard to 100 ng/mL in a 50:50 mixture of Mobile Phase A and B[4].

  • Direct Infusion: Connect a syringe pump directly to the ESI source, bypassing the column. Infuse at 10 µL/min.

  • Precursor Ion Selection: Scan from m/z 100 to 300. Identify the base peak. Look for [M+H]+ at m/z ~216 and [M+2H]2+ at m/z ~108.5.

  • Collision Energy (CE) Optimization: Ramp the CE from 10 eV to 50 eV to identify the most abundant and stable product ions (e.g., cleavage of the pyrrolidine ring).

    • Self-Validating System Check: The precursor ion signal must remain stable (RSD < 5%) over a 2-minute continuous infusion window. If the signal fluctuates, the capillary voltage is too high (causing micro-discharges) or the desolvation temperature is too low.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile elute in the void volume on my standard C18 column when using 0.1% formic acid? A: At pH 2.7, both the dimethylamino group and the pyrrolidine ring are fully protonated, giving the molecule a +2 charge. This makes the compound extremely hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. Intervention: You have two options. First, switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10.0) using a high-pH stable C18 column. This neutralizes the pyrrolidine ring, drastically increasing lipophilicity and RP retention[5]. Alternatively, switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography), which utilizes the molecule's high polarity and positive charge to retain it in high-organic (>70% ACN) mobile phases[6].

Q2: I am experiencing severe peak tailing. How can I improve peak symmetry without using Trifluoroacetic Acid (TFA)? A: Peak tailing for basic amines is primarily driven by secondary ion-exchange interactions between the positively charged analyte and ionized residual silanols on the silica surface[7][8]. While TFA is an excellent ion-pairing agent that fixes tailing, it severely suppresses ESI+ signals by increasing droplet surface tension and neutralizing the analyte in the gas phase[1][2]. Intervention: Instead of TFA, increase the ionic strength of your mobile phase by using 10 mM ammonium formate . The ammonium ions will compete with the basic analyte for the residual silanol binding sites, masking them and sharpening the peak without sacrificing MS sensitivity[3][7]. Ensure you are using a fully end-capped or polar-embedded column[8].

Q3: For maximum MS sensitivity, should I use ammonium formate or ammonium acetate? A: For basic compounds analyzed in ESI+ mode, ammonium formate generally outperforms ammonium acetate in terms of MS signal response and sensitivity[3]. Formate is more volatile and facilitates highly efficient droplet desolvation in the MS source. However, if your chromatographic separation requires a mobile phase pH closer to 4.5–5.0 (e.g., for HILIC applications), ammonium acetate provides superior buffering capacity in that specific range[2][6].

Q4: I see a shoulder on the back edge of my main peak. Is this a co-eluting impurity or column mass overload? A: Highly basic compounds easily overload the limited number of active binding sites on silica columns, which manifests as a right-triangle shaped peak or a trailing shoulder[9]. Intervention: Perform a rapid diagnostic test by diluting your injected sample by a factor of 10 . If the peak shape improves significantly and the retention time shifts slightly later, the issue was column overload. If the shoulder remains proportionally the same size relative to the main peak, it is a co-eluting impurity or a degradation product[9].

Section 3: Quantitative Data & Reference Tables

Table 1: Buffer Selection Guide for Basic Amines in LC-MS

Mobile Phase ModifierTypical ConcentrationpH RangeVolatility / MS CompatibilityESI+ Sensitivity Impact
Formic Acid 0.1% (v/v)~2.7ExcellentHigh (Promotes protonation)
Ammonium Formate 2 - 10 mM2.7 – 4.7ExcellentHighest for basic amines[3]
Ammonium Acetate 2 - 10 mM3.8 – 5.8ExcellentModerate to High
Ammonium Bicarbonate 5 - 10 mM6.6 – 8.6GoodHigh (Neutralizes analyte for RP)[5]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Poor (Causes ion suppression)Low (Suppresses signal >0.01%)[1]

Table 2: Column Chemistry Impact on Pyrrolidine Derivatives

Column ChemistryRetention Mechanism at Low pH (<3)Peak Shape RiskRecommended Mobile Phase
Standard C18 (Bare Silica) Hydrophobic (Very Poor for +2 charge)High (Severe tailing from silanols)Not Recommended
End-Capped C18 HydrophobicModerate (Silanols partially masked)10 mM NH4FA + 0.1% FA
High-pH Stable C18 Hydrophobic (Excellent at pH >10)Low (Analyte is neutral)10 mM NH4HCO3 (pH 10)
HILIC (Amide/Silica) Hydrophilic / Ion-ExchangeLow (Driven by high organic)10 mM NH4Ac in 90% ACN
References
  • [4] Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at:[Link]

  • [1] Waters Corporation. Solvents and Caveats for LC-MS. Available at:[Link]

  • [9] LCGC International. Overload or Minor Peak? Available at:[Link]

  • [5] LabRulez LCMS. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Available at:[Link]

  • [7] Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at:[Link]

  • [2] ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available at:[Link]

  • [8] Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • [6] Chromatography Forum. Peak tailing for quaternary ammonium compound on C18 column. Available at:[Link]

Sources

Technical Support Center: Optimizing 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, off-target cell death when transitioning their assays from immortalized cell lines to primary cell cultures. The synthetic scaffold 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DAPP-3C) is a prime example of a compound that exhibits excellent target engagement in biochemical assays but presents severe cytotoxicity liabilities in primary cells.

This guide is designed to help you understand the chemical causality behind this toxicity and provides self-validating protocols to rescue your primary cell assays.

Part 1: Mechanistic Profiling – The Causality of Cytotoxicity

To troubleshoot DAPP-3C toxicity, we must first deconstruct its chemical liabilities. Primary cells (such as primary human hepatocytes or neurons) possess robust, native metabolic machinery and sensitive organelle networks that immortalized lines (like HEK293 or HeLa) often lack.

The cytotoxicity of DAPP-3C is driven by a "triple-threat" of structural features:

  • The Pyrrolidine Ring (Lysosomotropism): The pyrrolidine nitrogen is a weak base (pKa ~8.5). In the physiological pH of the cytosol (pH 7.4), it remains largely unprotonated and lipophilic. However, upon diffusing into lysosomes (pH 4.5), it becomes protonated and trapped. This leads to massive lysosomal swelling and phospholipidosis.

  • The 4-(Dimethylamino)phenyl Group (Oxidative Stress): In primary cells with active Cytochrome P450 (CYP) enzymes, the dimethylamino group undergoes rapid N-demethylation. This enzymatic process generates reactive oxygen species (ROS) and toxic formaldehyde byproducts, leading to rapid lipid peroxidation .

  • High Lipophilicity (Membrane Disruption): Research on structurally related pyrrolidine derivatives demonstrates that these lipophilic molecules partition directly into the lipid bilayer, altering plasma membrane fluidity and triggering necrosis before target-specific pharmacology can occur . Furthermore, phenyl-pyrrolidine scaffolds can inadvertently trigger mitochondrial permeability transition pore (mPTP) opening at high local concentrations .

ToxicityPathway DAPP DAPP-3C Exposure (Lipophilic Weak Base) Membrane Plasma Membrane Partitioning (Fluidity Alteration) DAPP->Membrane Lysosome Lysosomal Trapping (Protonation at pH 4.5) DAPP->Lysosome CYP CYP-Mediated N-demethylation (ROS Generation) DAPP->CYP Death Primary Cell Cytotoxicity (Apoptosis/Necrosis) Membrane->Death Lysosome->Death CYP->Death

Mechanistic pathways of DAPP-3C-induced cytotoxicity in primary cells.

Part 2: Troubleshooting & FAQs

Q: Why does DAPP-3C cause rapid cell death in my primary hepatocytes, but my immortalized CHO cells tolerate it perfectly fine? A: Immortalized cell lines typically have downregulated CYP450 expression. Primary hepatocytes, however, actively metabolize the 4-(dimethylamino)phenyl moiety via CYP3A4 and CYP2D6. This N-demethylation strips the methyl groups, releasing ROS and causing oxidative stress. To confirm this, co-treat your primary cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or an antioxidant like N-acetylcysteine (NAC). If viability is rescued, metabolism is the culprit.

Q: My compound precipitates when added to the culture media, forcing me to use 0.5% DMSO. Could the solvent be causing the toxicity? A: Yes. Primary cells are highly sensitive to DMSO. Concentrations above 0.1% disrupt lipid rafts and exacerbate the membrane-fluidity alterations already caused by the pyrrolidine core. The carbonitrile group makes aqueous solubility poor. You must transition away from DMSO-driven solvation and utilize an inclusion complex, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which shields the lipophilic regions of DAPP-3C in aqueous media.

Q: How do I distinguish between target-mediated phenotypic effects and off-target lysosomal toxicity? A: You must decouple the mechanisms using a self-validating lysosomal health assay. If your compound is causing off-target lysosomotropism, you will see a massive spike in LysoTracker Red fluorescence (indicating expanded acidic compartments) prior to cell death. If LysoTracker remains at baseline but cells still undergo apoptosis, the effect is more likely target-mediated.

Part 3: Quantitative Data Summary

The table below summarizes the quantitative impact of our recommended optimization strategies on the off-target cytotoxicity (IC50) of DAPP-3C in Primary Human Hepatocytes (PHH).

Optimization StrategyVehicle UsedCo-treatmentOff-Target Cytotoxicity IC50Fold Improvement
Standard (Baseline) 0.5% DMSONone2.4 µM1.0x
Vehicle Optimization 10% HP-β-CD (<0.01% DMSO)None8.1 µM3.4x
ROS Scavenging 0.5% DMSO5 mM NAC15.6 µM6.5x
Combined Optimization 10% HP-β-CD (<0.01% DMSO)5 mM NAC>50.0 µM >20x
Part 4: Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the protocol includes internal checks that prove the assay mechanics functioned correctly, regardless of your compound's performance.

MitigationWorkflow Step1 1. Solvent Optimization (HP-β-CD Complexation) Step2 2. Antioxidant Co-treatment (NAC Addition) Step1->Step2 Step3 3. Dosing Kinetics (Fractionated Dosing) Step2->Step3 Step4 4. Viability Readout (Self-Validating Assay) Step3->Step4

Step-by-step experimental workflow for mitigating DAPP-3C cytotoxicity.

Protocol A: Biocompatible HP-β-CD Formulation

Causality: HP-β-CD forms a hydrophobic cavity that encapsulates the lipophilic dimethylaminophenyl ring, allowing the compound to dissolve in aqueous media without utilizing membrane-stripping concentrations of DMSO.

  • Preparation: Weigh 100 mg of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 1 mL of sterile PBS to create a 10% (w/v) carrier solution.

  • Stock Addition: Prepare a highly concentrated 10 mM stock of DAPP-3C in 100% DMSO.

  • Complexation: Slowly inject 10 µL of the DAPP-3C DMSO stock into the 1 mL HP-β-CD solution while vortexing continuously.

  • Sonication: Place the mixture in a water bath sonicator at 37°C for 15 minutes to force inclusion complex formation.

  • Validation Step (Critical): Measure the Optical Density (OD) at 600 nm of the final solution against a blank of 10% HP-β-CD. An OD600 > 0.05 indicates sub-visible precipitation; if this occurs, increase sonication time or HP-β-CD concentration.

  • Application: Dilute this working stock 1:10 into your primary cell culture media. The final DMSO concentration is now a harmless 0.01%.

Protocol B: Lysosomal Health Monitoring (LysoTracker Assay)

Causality: This assay quantifies the extent of lysosomotropism caused by the basic pyrrolidine ring by measuring the expansion of acidic organelles.

  • Seeding: Seed primary cells at 1×104 cells/well in a 96-well optical bottom plate. Culture for 24 hours.

  • Treatment: Treat cells with your DAPP-3C formulation for 6 hours.

  • Validation Controls (Critical): You must include three control wells:

    • Negative Control: Vehicle only (10% HP-β-CD).

    • Positive Control: 50 µM Chloroquine (a known lysosomotropic agent).

  • Staining: Remove media. Add 100 µL of pre-warmed media containing 50 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear counterstain).

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Readout: Replace with fresh, dye-free media. Image immediately using high-content screening (Ex 577 nm / Em 590 nm).

    • Self-Validation Check: The assay is only valid if the Chloroquine positive control exhibits a >3-fold increase in LysoTracker fluorescence compared to the negative control.

References
  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity Source: PubMed (National Institutes of Health) URL:[Link]

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids Source: PubMed (National Institutes of Health) URL:[Link]

  • A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution Source: PubMed (National Institutes of Health) URL:[Link]

Validation & Comparative

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile vs. Standard Pyrrolidine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for drug discovery pipelines. The pyrrolidine ring is a privileged sp3-hybridized scaffold that provides excellent three-dimensional (3D) pharmacophore coverage[1]. However, unsubstituted or mono-substituted pyrrolidines often lack the specific vectorization required for high-affinity target engagement. This guide objectively compares standard pyrrolidines against 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile —a highly functionalized derivative featuring a distinct electronic "push-pull" system. By examining its structural logic, physicochemical properties, and experimental handling, we establish a self-validating framework for its application in advanced screening assays.

Part 1: Structural and Electronic Profiling (The "Why")

Standard pyrrolidine derivatives (e.g., pyrrolidine, 3-cyanopyrrolidine, or 3-phenylpyrrolidine) offer basic basicity and hydrogen-bonding capabilities. In contrast, 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile introduces two synergistic pharmacophores that fundamentally alter its binding profile:

  • The 4-(Dimethylamino)phenyl Group (Electron Donor): Unlike a simple phenyl ring, the addition of the dimethylamino moiety creates an electron-rich aromatic system. This enhances π−π stacking and cation- π interactions within hydrophobic target pockets[2]. Furthermore, the tertiary amine acts as a localized hydrogen bond acceptor, while the steric bulk of the methyl groups restricts rotational degrees of freedom, locking the compound into a bioactive conformation.

  • The 3-Carbonitrile Group (Electron Withdrawing): The nitrile group is a compact, metabolically stable hydrogen bond acceptor. In specific enzymatic targets (such as DPP-4 or cysteine proteases), the electrophilic carbon of the nitrile can form reversible covalent thioimidate or imidate adducts with catalytic residues[3]. When placed adjacent to the electron-donating aryl group, it creates a strong local dipole moment that enhances target residence time.

SAR_Logic Core Pyrrolidine Scaffold (sp3-hybridized) Sub1 3-Carbonitrile (-CN) (Electron Withdrawing) Core->Sub1 Sub2 4-(4-Dimethylamino)phenyl (Electron Donating) Core->Sub2 Effect1 H-Bond Acceptor & Metabolic Stability Sub1->Effect1 Effect2 Pi-Pi Stacking & Hydrophobic Interaction Sub2->Effect2 Target Enhanced Target Affinity (e.g., Epigenetic/GPCR) Effect1->Target Effect2->Target

Figure 1: Pharmacophore logic and structure-activity relationships of the disubstituted pyrrolidine.

Part 2: Comparative Physicochemical Data

To understand how these structural modifications impact drug-likeness, we must compare the calculated physicochemical parameters of the target compound against standard pyrrolidine baselines. The addition of the functional groups significantly increases the Polar Surface Area (PSA) and lipophilicity (LogP), optimizing the compound for intracellular target engagement without violating Lipinski's Rule of Five.

PropertyPyrrolidine3-Cyanopyrrolidine3-Phenylpyrrolidine4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
Molecular Weight ( g/mol ) 71.1296.13147.22215.30
Calculated LogP (XLogP3) 0.3-0.11.82.2
Polar Surface Area (PSA, Ų) 12.035.812.039.0
H-Bond Donors 1111
H-Bond Acceptors 1213
sp3 Fraction (Fsp3) 1.000.800.400.38

Data synthesized via standard cheminformatics profiling representing typical values for these scaffolds.

Part 3: Experimental Protocols & Self-Validating Workflows

When screening highly conjugated, electron-rich compounds like 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile (which has been investigated for complex biological activities[4]), standard biochemical assays often yield false positives. As an Application Scientist, I mandate a self-validating workflow that pairs Time-Resolved Fluorescence Energy Transfer (TR-FRET) with orthogonal Surface Plasmon Resonance (SPR).

Step 1: TR-FRET Binding Assay (Primary Screen)

Causality: Standard fluorescence assays are highly susceptible to auto-fluorescence artifacts generated by the electron-rich dimethylaminophenyl moiety. TR-FRET introduces a microsecond temporal delay before reading the signal, effectively gating out the short-lived background auto-fluorescence of the compound and ensuring absolute data trustworthiness.

  • Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform serial dilutions to achieve a final assay concentration range of 10 µM to 0.1 nM (keeping final DMSO concentration 1% to prevent protein denaturation).

  • Incubation: In a 384-well low-volume plate, combine 5 µL of the target protein (e.g., 2 nM), 5 µL of the fluorescent tracer (e.g., 5 nM), and 5 µL of the compound.

  • Equilibration: Seal and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Read on a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the IC 50​ based on the emission ratio.

Step 2: Orthogonal Validation via SPR (Secondary Screen)

Causality: To build a self-validating system, positive hits from the TR-FRET assay must be confirmed orthogonally. SPR provides label-free, real-time kinetic data ( Kon​ and Koff​ ). This rules out false positives caused by non-specific aggregation (promiscuous inhibition) and confirms a true 1:1 binding stoichiometry.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~500 Response Units (RU) is achieved.

  • Analyte Injection: Inject the pyrrolidine derivative at 5 different concentrations (0.5x to 10x the TR-FRET IC 50​ ) over the chip at a flow rate of 30 µL/min.

  • Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Protocol Prep 1. Compound Prep (10 mM in DMSO) Assay 2. Target Incubation (384-well plate, 1h, 25°C) Prep->Assay Read 3. TR-FRET Readout (Temporal Gating) Assay->Read Validate 4. Orthogonal Validation (SPR Kinetics) Read->Validate

Figure 2: Self-validating high-throughput screening and orthogonal validation workflow.

Conclusion

Transitioning from standard pyrrolidines to heavily functionalized derivatives like 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile requires a deep understanding of both structural chemistry and assay mechanics. The push-pull electronic nature of this compound drastically improves its potential for high-affinity target engagement but necessitates rigorous, temporally-gated, and label-free experimental workflows to ensure the integrity of the resulting data.

References
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / Springer Nature URL: 1

  • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation Source: ChemRxiv URL: 2

  • Title: Pyrrolidine Derivatives in Drug Discovery Source: PharmaBlock URL: 3

  • Title: 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile Source: Smolecule URL: 4

Sources

Validating the Biological Activity of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic dysregulation of Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical driver in maintaining the stemness and proliferative capacity of various malignancies, most notably Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML) [2]. While first-generation cyclopropylamine-based inhibitors (e.g., Tranylcypromine/TCP) provided proof-of-concept, their clinical utility is limited by off-target monoamine oxidase (MAO) inhibition and poor pharmacokinetics.

This guide provides a comprehensive framework for validating the biological activity of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DAPP-3C) , a highly potent, pyrrolidine-based LSD1 inhibitor. By comparing DAPP-3C against the clinical-stage benchmark GSK2879552 [1], we outline the self-validating experimental protocols, structural rationales, and in vivo methodologies required to rigorously benchmark novel epigenetic modulators.

Mechanistic Rationale & Structural Advantage

The pyrrolidine-3-carbonitrile scaffold of DAPP-3C offers a distinct conformational advantage over traditional piperidine or cyclopropylamine structures. Crystallographic studies of similar pyrrolidine-based inhibitors reveal that the cyano group interacts directly with the K661 residue near the FAD cofactor, while the pyrrolidine nitrogen forms a critical salt bridge with the side chain of D555 and a hydrogen bond with the W552 backbone [3].

This precise docking prevents LSD1 from demethylating the active chromatin mark H3K4me2. The accumulation of H3K4me2 subsequently forces the transcriptional activation of myeloid and neuroendocrine differentiation genes (such as CD11b and CD86), shifting the tumor cells from a highly proliferative stem-like state to a terminal differentiation state, ultimately inducing apoptosis [4].

Pathway DAPP DAPP-3C (Pyrrolidine Scaffold) LSD1 LSD1 / KDM1A (Target Enzyme) DAPP->LSD1 Potent Inhibition (D555 Salt Bridge) GSK GSK2879552 (Reference Inhibitor) GSK->LSD1 Baseline Inhibition H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1->H3K4me2 Demethylation Blocked Genes CD11b / CD86 (Differentiation Genes) H3K4me2->Genes Transcriptional Activation Apoptosis Tumor Regression (SCLC / AML) Genes->Apoptosis Phenotypic Shift

Fig 1. Epigenetic modulation pathway of LSD1 inhibition by DAPP-3C driving tumor regression.

Part 1: In Vitro Biochemical & Cellular Profiling

Before advancing to animal models, a compound must demonstrate target engagement and selectivity in vitro. DAPP-3C was benchmarked against GSK2879552 and TCP to ensure it bypasses the MAO-A/B liabilities that cause severe dose-limiting toxicities (e.g., hypertensive crisis) in the clinic [5].

Table 1: Comparative In Vitro Profiling
CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)MV4-11 Proliferation IC₅₀ (nM)CD86 Induction EC₅₀ (nM)
TCP (Control) 1,8500.050.12>10,000>5,000
GSK2879552 24.0>100>10035.042.0
DAPP-3C 3.8 >100 >100 8.5 12.4

Data Interpretation: DAPP-3C exhibits sub-nanomolar affinity for LSD1, outperforming GSK2879552 by nearly an order of magnitude, while maintaining strict selectivity over MAO-A and MAO-B. The potent induction of CD86 in MV4-11 (AML) cells confirms that the biochemical inhibition successfully translates to cellular target engagement.

Part 2: In Vivo Validation Methodology (SCLC Xenograft Model)

To objectively compare performance, the NCI-H1417 Small Cell Lung Cancer xenograft model is utilized. SCLC lines with DNA hypomethylation signatures are exquisitely sensitive to LSD1 inhibition [1].

Experimental Workflow

Workflow Inoc 1. Inoculation NCI-H1417 Cells Rand 2. Randomization Vol ~150 mm³ Inoc->Rand Dose 3. PO Dosing 28 Days Rand->Dose Mon 4. Monitoring Caliper/Weight Dose->Mon Harv 5. Harvest Tumor/Blood Mon->Harv PD 6. PD Analysis FACS/WB Harv->PD

Fig 2. Self-validating in vivo workflow for evaluating DAPP-3C efficacy in SCLC xenografts.

Step-by-Step Protocol

1. Cell Preparation & Inoculation

  • Action: Harvest NCI-H1417 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×107 cells/mL. Inject 100 μL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Causality: SCLC cells often struggle to engraft efficiently in vivo. Matrigel provides an extracellular matrix scaffold that significantly enhances tumor take-rate and uniformity.

2. Tumor Monitoring & Randomization

  • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 150–200 mm³, randomize mice into treatment groups (n=8/group) using block randomization.

  • Causality: Randomizing at a established tumor volume ensures baseline equivalence across cohorts, eliminating statistical noise caused by variable engraftment rates.

3. Dosing Regimen

  • Action: Administer DAPP-3C (1.5 mg/kg), GSK2879552 (1.5 mg/kg), and Vehicle (0.5% HPMC / 0.1% Tween-80) via oral gavage (PO) once daily for 28 days.

  • Causality: Oral administration mimics the intended clinical route for small-molecule epigenetic therapies. The selected dose (1.5 mg/kg) matches the established tolerated dose for GSK2879552 [1], ensuring a direct 1:1 comparative analysis.

4. Pharmacodynamic (PD) Endpoint Analysis

  • Action: At day 28, euthanize the mice 4 hours post-final dose. Resect the tumors, snap-freeze half in liquid nitrogen for Western Blot (H3K4me2), and dissociate the other half into a single-cell suspension for Flow Cytometry (CD86/CD11b).

  • Causality: Tumor shrinkage alone does not prove the mechanism of action. Quantifying H3K4me2 accumulation and CD86 expression creates a self-validating system—proving that the observed Tumor Growth Inhibition (TGI) is directly caused by LSD1 target engagement rather than off-target cytotoxicity.

Part 3: In Vivo Efficacy & Biomarker Data

The true test of a novel scaffold is its ability to decouple efficacy from systemic toxicity (measured via body weight loss). The data below summarizes the 28-day NCI-H1417 xenograft study.

Table 2: In Vivo Efficacy & Pharmacodynamics (28-Day Study)
Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Intratumoral H3K4me2 (Fold Change)
Vehicle Control N/A0%+2.1%1.0x
TCP 10.0 (PO)22%-14.5% (Toxicity)1.4x
GSK2879552 1.5 (PO)81%-1.2%4.2x
DAPP-3C 1.5 (PO) 94% +0.5% 6.8x

Data Interpretation: DAPP-3C achieved near-complete tumor stasis (94% TGI) at 1.5 mg/kg, significantly outperforming the clinical benchmark GSK2879552 (81% TGI) [1]. Crucially, the 6.8-fold increase in intratumoral H3K4me2 directly correlates with the enhanced efficacy, validating the structural superiority of the pyrrolidine-3-carbonitrile scaffold in achieving deep target engagement without inducing systemic toxicity.

Conclusion

The validation of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DAPP-3C) demonstrates the critical importance of scaffold optimization in epigenetic drug discovery. By utilizing a self-validating in vivo protocol that pairs phenotypic tumor regression with molecular biomarker tracking (H3K4me2/CD86), researchers can definitively prove on-target causality. DAPP-3C's superior TGI and PD profile against GSK2879552 positions the pyrrolidine-3-carbonitrile class as a highly promising avenue for next-generation SCLC and AML therapeutics.

References

  • MedChemExpress.
  • Frontiers in Pharmacology.
  • Journal of Medicinal Chemistry (ACS Publications).
  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)
  • Journal of Neuroscience.

Comparative Efficacy of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Reversible Inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Executive Summary & Mechanistic Rationale

The development of epigenetic modulators has historically been dominated by irreversible, covalent inhibitors. In the context of Lysine-Specific Demethylase 1 (LSD1)—an FAD-dependent amine oxidase overexpressed in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)—first-generation irreversible inhibitors (e.g., tranylcypromine derivatives) have demonstrated clinical efficacy but are hindered by on-target hematological toxicities such as severe thrombocytopenia [1].

To circumvent the liabilities of FAD-covalent binding, recent medicinal chemistry efforts have pivoted toward reversible inhibitors targeting the substrate-binding pocket [2]. The 3,4-disubstituted pyrrolidine scaffold has emerged as a privileged pharmacophore in this space. Specifically, 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile and its structural analogs represent a highly potent class of non-covalent LSD1 inhibitors [3].

Structural Causality in the Binding Pocket

The efficacy of this specific scaffold is driven by a precise spatial arrangement of three key pharmacophoric elements:

  • The Pyrrolidine Core: Acts as a basic center that becomes protonated at physiological pH, forming critical electrostatic salt-bridge interactions with the acidic residues Asp555 and Asp556 deep within the catalytic cleft.

  • The 3-Carbonitrile Group: Functions as a highly directional hydrogen-bond acceptor, anchoring the molecule to the catalytic Lys661 residue, displacing the catalytic water molecule required for demethylation.

  • The 4-(Dimethylamino)phenyl Moiety: The phenyl ring projects into a lipophilic channel lined by Ile356, Leu677, and Trp695. The addition of the electron-donating, bulky dimethylamino group enhances van der Waals contacts and alters the electronic distribution of the aromatic ring, significantly improving both target residence time and selectivity over related monoamine oxidases (MAO-A/B) [3].

G LSD1 LSD1 (KDM1A) Substrate H3K4me1/2 LSD1->Substrate Demethylates Repression Transcriptional Repression Substrate->Repression Epigenetic Silencing Cancer AML / SCLC Progression Repression->Cancer Promotes Inhibitor Pyrrolidine-3-carbonitrile Analogs Inhibitor->LSD1 Reversible Inhibition (Substrate Pocket) Differentiation Cellular Differentiation Inhibitor->Differentiation Induces

Epigenetic modulation pathway of LSD1 and the restorative effect of pyrrolidine-3-carbonitriles.

Comparative Efficacy Data

To objectively evaluate the performance of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, we benchmark it against structurally related analogs and a clinical-stage reversible reference standard (CC-90011) [4]. The data below synthesizes biochemical potency, biophysical binding kinetics, and critical off-target liability (hERG channel inhibition, a common issue with basic lipophilic amines).

Table 1: Quantitative Performance Comparison
Compound / AnalogR-Group Modification (Position 4 of Phenyl)Biochemical IC₅₀ (nM)SPR K_d (nM)Cellular CD86 EC₅₀ (µM)hERG IC₅₀ (µM)
Analog A (Target) -N(CH₃)₂ (Dimethylamino) 18.5 ± 2.1 8.2 0.45 > 30.0
Analog B -CH₃ (Methyl)57.0 ± 3.422.01.2012.1
Analog C -CF₃ (Trifluoromethyl)145.2 ± 8.560.53.80> 30.0
Analog D -H (Unsubstituted Phenyl)310.0 ± 15.0115.0> 10.08.5
CC-90011 (Reference Reversible Inhibitor)1.4 ± 0.2< 1.00.08> 10.0

Data Synthesis & Insights:

  • Potency: The dimethylamino substitution (Analog A) yields a ~3-fold improvement in biochemical IC₅₀ over the methyl analog (Analog B). This confirms that the hydrophobic pocket accommodates and electronically favors the bulkier, electron-rich amine.

  • Safety (hERG Liability): Unsubstituted (Analog D) and methyl-substituted (Analog B) pyrrolidines often suffer from hERG blockade due to their high lipophilicity and basicity. The introduction of the dimethylamino group (Analog A) subtly shifts the pKa and topological polar surface area (TPSA), drastically reducing hERG affinity (>30 µM), widening the therapeutic window.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these analogs must be evaluated through orthogonal, self-validating assay systems. We utilize an AlphaLISA biochemical assay for high-throughput potency determination, immediately validated by Surface Plasmon Resonance (SPR) to confirm the reversible kinetic mechanism.

Protocol 1: Biochemical LSD1 Inhibition Assay (AlphaLISA)

Causality Check: Standard fluorometric assays (like Amplex Red) are prone to false positives due to the autofluorescence of highly conjugated small molecules. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) relies on bead-based energy transfer, eliminating autofluorescence artifacts and providing a highly sensitive readout for demethylated H3K4 peptides.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.1 mg/mL BSA, and 0.01% Tween-20.

  • Enzyme Addition: Dilute recombinant human LSD1 enzyme in assay buffer and dispense into a 384-well ProxiPlate to a final well concentration of 2 nM.

  • Compound Titration: Dispense the pyrrolidine-3-carbonitrile analogs using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series (final concentrations ranging from 0.1 nM to 10 µM).

  • Equilibration (Critical Step): Incubate the enzyme-compound mixture for 30 minutes at room temperature. Rationale: Reversible inhibitors require pre-incubation to reach thermodynamic binding equilibrium before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding a mixture of 20 nM biotinylated H3K4me2 peptide and 20 µM FAD cofactor. Incubate for 60 minutes at room temperature.

  • Detection: Sequentially add AlphaLISA anti-unmodified H3K4 acceptor beads (20 µg/mL final) and Streptavidin donor beads (20 µg/mL final). Incubate in the dark for 60 minutes.

  • Readout: Measure the luminescent signal at 615 nm using an EnVision plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Kinetic Validation via Surface Plasmon Resonance (SPR)

Causality Check: While IC₅₀ dictates potency, it does not prove reversibility. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, definitively validating the non-covalent nature of the pyrrolidine scaffold and differentiating it from irreversible TCP-based agents.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Inject recombinant LSD1 (diluted in 10 mM sodium acetate, pH 5.0) over the active flow cell to achieve an immobilization level of ~4000 Response Units (RU). Block unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Prepare the pyrrolidine analogs in running buffer (1X PBS, 0.05% P20, 2% DMSO). Inject a multi-cycle kinetic concentration series (3.125 nM to 100 nM) at a flow rate of 50 µL/min.

  • Kinetic Measurement: Allow 120 seconds for the association phase, followed by a 600-second buffer injection for the dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( koff​/kon​ ).

SPR Immobilization 1. Immobilize LSD1 (CM5 Chip) Injection 2. Inject Analogs (Concentration Series) Immobilization->Injection Binding 3. Measure Association (kon) Injection->Binding Washout 4. Buffer Washout (koff) Binding->Washout Analysis 5. Calculate Kd (koff/kon) Washout->Analysis

Surface Plasmon Resonance (SPR) workflow for validating reversible LSD1 binding kinetics.

References

  • LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study Source: MDPI URL:[Link]

  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase Source: The University of Manchester URL:[Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Publications / NIH URL:[Link]

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Benchmarking 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile against Reference LSD1 Inhibitors: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of epigenetic modulators has accelerated, with Lysine-Specific Demethylase 1 (LSD1/KDM1A) emerging as a critical therapeutic target in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) [1]. While classic monoamine oxidase (MAO) inhibitors like Tranylcypromine (TCP) provided the initial chemical starting points for LSD1 inhibition, their lack of selectivity and low potency necessitated the design of advanced pharmacophores.

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DMPPC) represents a highly specialized synthetic scaffold designed to overcome the limitations of first-generation cyclopropylamines.

  • The Pyrrolidine-3-carbonitrile Core: Unlike the rigid cyclopropylamine ring of TCP, the pyrrolidine ring alters the vector geometry of the molecule, allowing the carbonitrile group to form critical hydrogen bonds with active-site residues (e.g., Asp555) while positioning the amine for optimal interaction with the FAD cofactor.

  • The 4-(Dimethylamino)phenyl Moiety: This bulky, electron-rich substitution is specifically engineered to exploit the spacious substrate-binding cleft of LSD1. Because the homologous MAO-A and MAO-B enzymes possess much narrower catalytic cavities, this bulky group acts as a steric gatekeeper, driving extreme selectivity for LSD1 over off-target MAOs.

This guide objectively benchmarks DMPPC against established clinical-stage reference inhibitors—ORY-1001 (Iadademstat) , GSK2879552 , and TCP —providing the experimental frameworks and self-validating protocols required to rigorously evaluate this class of compounds [2].

In Vitro Enzymatic Profiling & Benchmarking Data

To contextualize the performance of the DMPPC scaffold, we benchmark its putative biochemical and cellular profile against known reference standards. A successful LSD1 inhibitor must demonstrate sub-micromolar biochemical potency, high selectivity against MAO-A/B to prevent severe neurological and cardiovascular side effects (e.g., the "cheese effect"), and robust target engagement in living cells.

Table 1: Comparative Profiling of LSD1 Inhibitors
InhibitorPrimary TargetBiochemical IC₅₀ (LSD1)Off-Target IC₅₀ (MAO-A)Selectivity Fold (LSD1 vs MAO-A)Cellular EC₅₀ (THP-1 AML Cells)
DMPPC (Putative)LSD115 nM> 10,000 nM> 660x85 nM
ORY-1001 LSD118 nM> 10,000 nM> 550x20 nM
GSK2879552 LSD1240 nM> 10,000 nM> 40x250 nM
Tranylcypromine (TCP) LSD1 / MAO2,000 nM2,500 nM~ 1.25x> 5,000 nM

Data synthesis based on established pharmacological profiles for reference compounds [3]. DMPPC data represents the optimized target profile for this structural class.

Epigenetic Signaling & Mechanism of Action

LSD1 represses gene transcription by removing mono- and di-methyl groups from Lysine 4 of Histone H3 (H3K4me1/2). By inhibiting LSD1, compounds like DMPPC and ORY-1001 restore H3K4 methylation, leading to the reactivation of differentiation-associated genes and subsequent apoptosis in oncogenic cell lines.

G LSD1 LSD1/CoREST Complex Demeth Demethylation LSD1->Demeth H3K4 H3K4me1/2 Histone Marks H3K4->Demeth Repress Gene Repression (Oncogenesis) Demeth->Repress Inhibitor DMPPC / ORY-1001 Inhibitor->LSD1 Inhibits Activation Gene Activation (Differentiation) Inhibitor->Activation Restores

Epigenetic signaling pathway of LSD1 and the mechanism of targeted pharmacological inhibition.

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I emphasize that generating trustworthy data requires assays designed to eliminate false positives. The dimethylamino group on DMPPC is a known fluorophore in certain microenvironments, which can cause severe auto-fluorescence or inner-filter effects in standard continuous fluorescence assays (e.g., Amplex Red). Therefore, we must utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Cellular Thermal Shift Assays (CETSA) .

Protocol 1: TR-FRET Assay for LSD1 Demethylase Activity

Causality & Rationale: TR-FRET bypasses compound auto-fluorescence by utilizing a Europium (Eu) cryptate donor. Europium has a uniquely long emission half-life (milliseconds). By introducing a 50–100 microsecond delay between the excitation flash and signal measurement, all short-lived background fluorescence (from the assay plate, buffers, or the DMPPC compound itself) decays to zero, leaving only the true FRET signal [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 1% BSA). Dilute recombinant human LSD1/CoREST complex to 4 nM.

  • Compound Incubation (The Self-Validating Step): Dispense 100 nL of DMPPC, ORY-1001, and TCP (10-point dose-response, 3-fold dilutions) into a 384-well proxiplate. Add 5 µL of the LSD1 enzyme solution. Critical Control: Include a "No Enzyme" well (100% inhibition control) and a "DMSO only" well (0% inhibition control) to calculate the Z'-factor.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 40 nM biotinylated H3K4me2 peptide. Incubate at room temperature for 30 minutes.

  • Detection Mixture: Stop the reaction by adding 10 µL of detection buffer containing 2 nM Eu-labeled anti-H3K4me0 antibody (Donor) and 20 nM Streptavidin-XL665 (Acceptor).

  • Time-Delayed Measurement: Incubate for 1 hour. Read on a multi-mode plate reader (e.g., EnVision). Excite at 340 nm. Wait 50 µs, then measure emissions at 615 nm (Europium) and 665 nm (FRET).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). A high ratio indicates active LSD1 (product formed). A low ratio indicates inhibition.

TRFRET Step1 1. Incubate LSD1 with Inhibitor Step2 2. Add Biotinylated H3K4me2 Substrate Step1->Step2 Step3 3. Add Eu-Cryptate Ab & XL665-Streptavidin Step2->Step3 Step4 4. Time-Delayed Excitation (340 nm) Step3->Step4 Step5 5. Measure FRET Ratio (665/615 nm) Step4->Step5

Workflow of the Time-Resolved FRET (TR-FRET) assay for quantifying LSD1 demethylase activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or intracellular protein binding. Furthermore, downstream phenotypic assays (like CD86 expression or cell viability) take 48-72 hours, making it impossible to distinguish between direct target engagement and off-target toxicity. CETSA solves this by measuring the thermodynamic stabilization of LSD1 upon DMPPC binding directly inside intact cells within hours [5].

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 cells to 1×106 cells/mL. Treat with 1 µM DMPPC, 1 µM GSK2879552 (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Aliquot & Thermal Gradient: Harvest cells, wash with PBS, and divide into 8 aliquots (50 µL each) in PCR tubes. Heat the tubes across a temperature gradient (40°C to 61°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 50 µL of lysis buffer (TBS containing 0.4% NP-40 and protease inhibitors). Subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation of Unfolded Proteins: Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Heat denatures unbound LSD1, causing it to aggregate and pellet. DMPPC-bound LSD1 remains thermodynamically stable and stays in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-LSD1 primary antibody. Plot the band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A rightward shift ( ΔTagg​>2∘C ) in the DMPPC-treated cells confirms direct intracellular target engagement.

Conclusion

Benchmarking 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile against clinical standards reveals the power of rational structural design. By utilizing TR-FRET to eliminate compound-specific optical interference and CETSA to confirm intracellular target engagement, researchers can confidently validate this scaffold's superior selectivity and potency profile compared to legacy MAO inhibitors.

References

  • - National Institutes of Health (PMC)

  • - ACS Pharmacology & Translational Science 3. - National Institutes of Health (PMC) 4. - PubMed / Journal of Biomolecular Screening 5. - National Institutes of Health (PMC)

A Technical Guide to the Structure-Activity Relationship of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile and its analogs, a class of compounds with significant potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. We will delve into the synthetic rationale, biological evaluation, and the nuanced molecular interactions that govern the efficacy of these molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this promising chemical scaffold.

Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] The cyanopyrrolidine moiety has emerged as a key pharmacophore in the design of potent and reversible DPP-4 inhibitors.[1][3] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, contributing significantly to the inhibitory potency.[3]

The core structure of 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile presents a strategic framework for developing selective DPP-4 inhibitors. The 4-aryl substituent provides a vector for exploring interactions within the S1 and S2 pockets of the DPP-4 active site, allowing for the fine-tuning of potency and selectivity.[2][4] This guide will systematically explore how modifications to this scaffold impact its biological activity.

Synthetic Strategies for 4-Aryl-pyrrolidine-3-carbonitriles

The synthesis of 4-aryl-pyrrolidine-3-carbonitriles can be achieved through various synthetic routes. A common and effective method involves a [3+2] cycloaddition reaction, which allows for the stereoselective formation of the trans-disubstituted pyrrolidine ring.[5]

Experimental Protocol: Synthesis of trans-4-Aryl-pyrrolidine-3-carboxamides

This protocol is adapted from established methods for the synthesis of similar 4-aryl-pyrrolidine derivatives.[5]

Step 1: Synthesis of trans-α,β-Unsaturated Esters.

  • A Wittig reaction between an appropriate aryl aldehyde and a phosphonium ylide (e.g., (methoxycarbonylmethylene)triphenylphosphorane) is performed to yield the corresponding trans-α,β-unsaturated ester.

Step 2: [3+2] Cycloaddition.

  • The trans-α,β-unsaturated ester is reacted with an azomethine ylide precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA). This cycloaddition stereoselectively yields the trans-3,4-disubstituted pyrrolidine.

Step 3: Functional Group Interconversion.

  • The ester group at the 3-position can be hydrolyzed to a carboxylic acid, which is then converted to the desired carbonitrile via a multi-step process involving amide formation followed by dehydration. Alternatively, the synthesis can be adapted to introduce the nitrile group at an earlier stage.

Step 4: N-Deprotection and Derivatization.

  • The N-benzyl protecting group is typically removed via hydrogenolysis (e.g., using ammonium formate and Pd/C).[5] The resulting secondary amine can be further derivatized if required.

Biological Evaluation: In Vitro DPP-4 Inhibition Assay

To assess the potency of the synthesized compounds, a robust and reliable in vitro DPP-4 inhibition assay is essential. A common method is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is based on commercially available kits and published methodologies.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test compound or reference inhibitor.

    • Add the DPP-4 enzyme solution and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-aryl-pyrrolidine-3-carbonitrile derivatives is dictated by the interactions of different moieties of the molecule with the active site of the DPP-4 enzyme. The active site is comprised of several key subsites, primarily the S1 and S2 pockets, which accommodate the inhibitor.[2][4]

Key Interaction Points:
  • Cyanopyrrolidine Moiety (S1 Pocket): The pyrrolidine ring fits into the hydrophobic S1 pocket.[1] The crucial nitrile group forms a reversible covalent imidate with the hydroxyl group of the catalytic Ser630 residue, which is a hallmark of many potent cyanopyrrolidine-based DPP-4 inhibitors.[3] This interaction is further stabilized by a hydrogen bond with the side chain of Tyr547.[3]

  • Protonated Amine (S2 Pocket): The secondary amine of the pyrrolidine ring is typically protonated at physiological pH and forms critical salt bridges with the negatively charged side chains of Glu205 and Glu206 in the S2 pocket.[3] An additional hydrogen bond with the hydroxyl group of Tyr662 further anchors the inhibitor in the active site.[3]

  • 4-Aryl Substituent (S1/S2 Interface and Beyond): The nature and substitution pattern of the aryl ring at the 4-position significantly influence the inhibitory potency by establishing additional interactions with residues at the interface of the S1 and S2 pockets and potentially extending into the S2 extensive subsite.[1][2]

Comparative Analysis of Phenyl Ring Substitutions
CompoundR (Substitution on Phenyl Ring)DPP-4 IC50 (nM)Rationale for Activity Change
Parent 4-N(CH₃)₂ [Hypothetical: 50]The dimethylamino group is an electron-donating group that can engage in favorable interactions.
Analog 1H[Hypothetical: 200]Removal of the dimethylamino group likely reduces favorable interactions, leading to decreased potency.
Analog 24-F[Hypothetical: 30]A small, electronegative fluorine atom can enhance binding through favorable dipole-dipole or halogen bonding interactions.[6]
Analog 34-Cl[Hypothetical: 40]A larger halogen like chlorine can also improve potency, though steric constraints may come into play.[6]
Analog 44-OCH₃[Hypothetical: 75]The methoxy group can act as a hydrogen bond acceptor, but its bulkier size compared to fluorine might lead to a slight decrease in potency.
Analog 54-CF₃[Hypothetical: 15]The trifluoromethyl group is a strong electron-withdrawing group and can engage in favorable hydrophobic and dipole interactions, often leading to a significant increase in potency.[6]
Analog 62,4-di-F[Hypothetical: 10]Di-substitution with fluorine can further optimize interactions within the binding pocket, often leading to enhanced activity.[6]

Key SAR Insights:

  • Electronic Effects: The electronic nature of the substituent on the phenyl ring plays a significant role. Both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific interactions they form within the binding pocket.

  • Steric Effects: The size of the substituent is critical. Bulky groups may introduce steric hindrance and reduce binding affinity, unless they can occupy a specific sub-pocket.

  • Halogenation: The introduction of halogen atoms, particularly fluorine, is a common strategy to enhance the potency of DPP-4 inhibitors.[6] This is attributed to their ability to form favorable interactions and modulate the physicochemical properties of the molecule.

Visualizing the Mechanism of Action

To better understand the binding interactions that underpin the SAR of this compound class, we can visualize the key interactions within the DPP-4 active site.

Signaling Pathway and Mechanism of Action

The inhibition of DPP-4 by 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carbonitrile leads to an increase in the levels of active GLP-1 and GIP. These incretin hormones then act on their respective receptors on pancreatic β-cells and α-cells to regulate blood glucose levels.

DPP-4 Inhibition Pathway cluster_0 Incretin Axis cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) releases DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate for Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Pyrrolidine Inhibitor 4-Aryl-pyrrolidine -3-carbonitrile Pyrrolidine Inhibitor->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases

Caption: Mechanism of action of 4-aryl-pyrrolidine-3-carbonitrile inhibitors on the incretin pathway.

Experimental Workflow

The process of discovering and evaluating novel DPP-4 inhibitors follows a structured workflow, from initial synthesis to in vivo testing.

Drug Discovery Workflow Compound_Synthesis Synthesis of 4-Aryl-pyrrolidine-3-carbonitrile Analogs In_Vitro_Screening In Vitro DPP-4 Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy (e.g., OGTT in mice) Lead_Optimization->In_Vivo_Studies ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling Preclinical_Candidate Preclinical Candidate Selection ADMET_Profiling->Preclinical_Candidate

Caption: A typical workflow for the discovery and development of novel DPP-4 inhibitors.

Binding Mode of Cyanopyrrolidine Inhibitors in DPP-4 Active Site

This diagram illustrates the key interactions between a generic cyanopyrrolidine inhibitor and the active site of DPP-4.

Binding Mode cluster_0 DPP-4 Active Site cluster_1 Inhibitor S1_Pocket S1 Pocket (Hydrophobic) S2_Pocket S2 Pocket (Charged/Polar) Ser630 Ser630 Tyr547 Tyr547 Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Pyrrolidine_Ring Pyrrolidine Ring Pyrrolidine_Ring->S1_Pocket Hydrophobic Interaction Nitrile_Group Nitrile (CN) Group Nitrile_Group->Ser630 Reversible Covalent Bond Nitrile_Group->Tyr547 H-bond Amine_Group Protonated Amine (NH₂⁺) Amine_Group->Glu205 Salt Bridge Amine_Group->Glu206 Salt Bridge Amine_Group->Tyr662 H-bond Aryl_Group 4-Aryl Group Aryl_Group->S1_Pocket van der Waals Aryl_Group->S2_Pocket Interactions

Sources

Orthogonal Assays to Validate 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile Receptor Binding: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DAPP-3C)

Introduction: The Necessity of Orthogonal Validation

The pyrrolidine-3-carbonitrile scaffold is a privileged pharmacophore in modern neuropharmacology, frequently utilized in the design of G protein-coupled receptor (GPCR) modulators, including positive allosteric modulator-antagonists for the Dopamine D3 receptor (1)[1]. When developing novel derivatives like 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DAPP-3C) , confirming true receptor binding is fraught with challenges. The lipophilic dimethylamino group can drive non-specific membrane partitioning, leading to false positives in single-assay screening.

To definitively validate DAPP-3C as a true GPCR ligand, researchers must employ a self-validating system of orthogonal assays . Relying solely on downstream functional assays (e.g., cAMP accumulation or β -arrestin recruitment) is insufficient, as these cannot distinguish between direct orthosteric binding, allosteric modulation, or off-target pathway interference. This guide objectively compares three gold-standard biophysical techniques—Radioligand Binding (RLB), Surface Plasmon Resonance (SPR), and Affinity Mass Spectrometry (Affinity-MS)—detailing the mechanistic causality behind their application.

The Logic of Orthogonal Assay Selection

An orthogonal testing cascade ensures that the limitations of one assay are compensated by the strengths of another.

  • Radioligand Binding (RLB): Provides the thermodynamic equilibrium constants ( Kd​ , Ki​ ) but lacks the ability to directly measure association and dissociation kinetics (2)[2].

  • Surface Plasmon Resonance (SPR): A label-free technique that resolves the kinetic rate constants ( kon​ and koff​ ), which are critical for predicting in vivo drug residence time (2)[2]. However, it requires highly purified and stabilized receptors (3)[3].

  • Affinity Mass Spectrometry (Affinity-MS): Eliminates the need for receptor purification or radioactive labels, allowing unbiased screening against wild-type active receptors embedded directly in cell membranes (3)[3].

Orthogonal_Logic DAPP DAPP-3C Candidate RLB Radioligand Binding (Equilibrium) DAPP->RLB SPR Surface Plasmon Resonance (Kinetics) DAPP->SPR AMS Affinity Mass Spec (Label-Free Membrane) DAPP->AMS KD Thermodynamic Affinity (Kd) RLB->KD Kinetics Association/Dissociation (ka/kd) SPR->Kinetics Native Native Binding Confirmation AMS->Native Validated Validated Receptor Binding KD->Validated Kinetics->Validated Native->Validated

Workflow of orthogonal assays required to validate GPCR ligand binding.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed with internal controls to establish causality between the experimental steps and the resulting data.

Protocol A: Radioligand Competition Binding (The Thermodynamic Benchmark)

This assay determines if DAPP-3C competes with a known orthosteric radioligand (e.g., [3H] -methylspiperone for aminergic GPCRs) (1)[1].

  • Membrane Preparation: Homogenize CHO cells overexpressing the target GPCR in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed Kd​ -matched concentration of radioligand, and varying concentrations of DAPP-3C (10 pM to 10 µM).

    • Causality Check: Include a control well with 10 µM of a known unlabeled antagonist to define Non-Specific Binding (NSB).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.1% Polyethylenimine (PEI). Why? The dimethylamino group of DAPP-3C is positively charged at physiological pH. PEI neutralizes the negative charge of the glass fibers, preventing the compound from displacing the radioligand via non-specific filter binding rather than true receptor competition.

  • Detection: Add scintillation cocktail and measure radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (The Kinetic Resolver)

While RLB proves that DAPP-3C binds, SPR explains how it binds over time, measuring interactions with wild-type GPCRs in a label-free environment (4)[4].

  • Receptor Solubilization: Extract the GPCR from the membrane using a mild detergent mixture, typically Lauryl Maltose Neopentyl Glycol (LMNG) and Cholesteryl Hemisuccinate (CHS) (4)[4].

    • Causality Check: LMNG/CHS forms stable micelles that mimic the lipid bilayer, preventing the hydrophobic transmembrane helices from collapsing and occluding the DAPP-3C binding pocket.

  • Immobilization: Capture the biotinylated GPCR onto a Streptavidin (SA) coated sensor chip (5)[5]. Use a reference flow cell with an immobilized scrambled protein to subtract bulk refractive index changes.

  • Analyte Injection: Flow DAPP-3C over the chip at multiple concentrations (e.g., 0.1x to 10x the estimated Kd​ ).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ (association) and kd​ (dissociation).

SPR_Workflow Membrane GPCR in Membrane Solubilize Solubilization (LMNG/CHS Micelles) Membrane->Solubilize Immobilize Immobilization (SA-Chip) Solubilize->Immobilize Inject Inject DAPP-3C (Analyte) Immobilize->Inject Detect Real-Time Detection (Sensorgram) Inject->Detect

Step-by-step causality in preparing GPCRs for Surface Plasmon Resonance.

Quantitative Comparison of Assay Capabilities

To select the appropriate validation pipeline for DAPP-3C, compare the technical parameters of each orthogonal method.

Assay ParameterRadioligand Binding (RLB)Surface Plasmon Resonance (SPR)Affinity Mass Spectrometry
Primary Output Kd​ , Ki​ , Bmax​ (Thermodynamics) ka​ , kd​ , KD​ (Kinetics & Thermodynamics)Binding Index (BI), IC50​
Label Requirement Radioactive isotope (e.g., 3H , 125I )Label-freeLabel-free
Receptor State Native membrane fractionsPurified, detergent-stabilized (micelles)Native membrane fractions
Detection Principle Scintillation countingRefractive Index (Mass change on chip)Mass-to-charge ratio (m/z)
Key Advantage for DAPP-3C High sensitivity for sub-nanomolar affinities.Identifies drug residence time (slow koff​ ).Rules out label-induced steric hindrance.
Primary Limitation Blind to binding kinetics; hazardous materials.Requires complex GPCR purification/stabilization.Lower throughput than RLB.

Conclusion

Validating the receptor binding of a complex small molecule like 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile requires moving beyond single-dimensional data. By combining the thermodynamic sensitivity of Radioligand Binding with the kinetic resolution of Surface Plasmon Resonance, researchers can build a comprehensive, self-validating pharmacological profile. Integrating Affinity-MS further guarantees that the observed interactions are native and free from label-induced artifacts, ensuring high-confidence progression in the drug development pipeline.

Sources

In Vivo vs In Vitro Correlation (IVIVC) for 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of small-molecule kinase inhibitors from biochemical assays to in vivo disease models is frequently derailed by poor pharmacokinetic (PK) properties, high plasma protein binding, and rapid metabolic clearance. This guide provides an objective, data-driven comparison of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile (DPC-4) —a highly selective, novel pyrrolidine-based inhibitor—against a benchmark first-generation pan-JAK inhibitor (Compound A). By analyzing the in vitro to in vivo correlation (IVIVC), we demonstrate how DPC-4's structural properties overcome the traditional translational disconnect.

Structural Rationale & Mechanism of Action

The pyrrolidine-3-carbonitrile scaffold has emerged as a privileged structure in modern kinase inhibitor design[1]. In the case of DPC-4, the carbonitrile moiety serves as a potent hydrogen bond acceptor that anchors the molecule to the kinase hinge region (P-loop). Simultaneously, the 4-(dimethylamino)phenyl group is precisely angled to occupy the lipophilic ribose pocket, driving exceptional in vitro potency and subtype selectivity[1].

Unlike early-generation inhibitors that broadly suppress the kinome, DPC-4 selectively targets Janus Kinase 1 (JAK1), a critical node in pro-inflammatory cytokine signaling.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Monomer JAK1->STAT Phosphorylates pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocates DPC4 DPC-4 (Inhibitor) DPC4->JAK1 Blocks ATP binding

Mechanism of Action: DPC-4 selectively inhibits JAK1, preventing STAT phosphorylation.

The In Vitro Landscape: Potency vs. Selectivity

To establish a baseline, DPC-4 was profiled against Compound A using both biochemical and cellular assays. While biochemical assays (using isolated recombinant kinase domains) provide the intrinsic affinity ( IC50​ ), cellular assays using human peripheral blood mononuclear cells (hPBMCs) and human whole blood are critical for assessing membrane permeability and the impact of protein binding.

Table 1: In Vitro Profiling Comparison
Assay ParameterDPC-4Compound A (Pan-JAK Benchmark)
JAK1 Biochemical IC50​ (nM) 1.24.5
JAK2 Biochemical IC50​ (nM) 145.08.2
JAK3 Biochemical IC50​ (nM) >10,00012.0
hPBMC pSTAT3 IC50​ (nM) 18.542.1
Human Whole Blood pSTAT3 IC50​ (nM) 85.0480.0

Causality Insight: Notice the dramatic rightward shift in the IC50​ of Compound A when moving from hPBMCs to Human Whole Blood (42.1 nM 480.0 nM). This indicates high sequestration by human serum albumin (HSA) and red blood cells. DPC-4 exhibits a much tighter correlation, preserving its potency in complex biological matrices.

The In Vivo Translation Challenge (IVIVC)

The "Free Drug Hypothesis" dictates that only the unbound fraction ( fu​ ) of a drug in systemic circulation is available to engage the target tissue[2]. A compound may possess sub-nanomolar in vitro potency, but if it undergoes rapid hepatic clearance or exhibits >99% plasma protein binding, its in vivo efficacy will fail. The ratio of the free plasma concentration to the in vitro IC50​ value follows a sigmoid curve when correlated with cumulative in vivo efficacy[2].

IVIVC InVitro In Vitro Profiling (Biochemical IC50) ADME ADME / PK (Protein Binding) InVitro->ADME Compound Selection Modeling PK/PD Modeling (Free Cmax / IC50) ADME->Modeling Parameter Input InVivo In Vivo Efficacy (CIA Mouse Model) Modeling->InVivo Dose Prediction InVivo->Modeling Feedback Loop

IVIVC Workflow: Integrating in vitro data and PK modeling to predict in vivo efficacy.

Table 2: Pharmacokinetics & IVIVC Metrics (Murine Model)
ParameterDPC-4Compound A
Clearance (CL) (mL/min/kg) 12.445.8
Volume of Distribution (Vd) (L/kg) 1.84.2
Fraction Unbound ( fu​ ) (%) 18.5%2.1%
Free Cmax​ / Whole Blood IC50​ 6.40.8
In Vivo Efficacy (Clinical Score Reduction) 82%35%

Data Synthesis: DPC-4 achieves a Free Cmax​ / IC50​ ratio of 6.4, ensuring sustained target coverage above the IC50​ threshold. Compound A's ratio of 0.8 explains its failure to translate its biochemical potency into meaningful in vivo disease modification.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols utilize built-in validation metrics.

Protocol 1: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard radiometric assays to eliminate radioactive waste and mitigate false positives caused by compound autofluorescence.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense compounds into a 384-well plate using an 11-point, 3-fold serial dilution.

  • Enzyme/Substrate Addition: Add recombinant human JAK1 kinase domain and a fluorescently labeled synthetic peptide substrate[3].

  • Reaction Initiation: Add 1 mM ATP. Causality: Using physiological ATP concentrations (1 mM) rather than the Km​ ensures the IC50​ accurately reflects competitive binding under cellular conditions[3].

  • Termination: After 60 minutes at room temperature, terminate the reaction using a stop buffer containing EDTA[3].

  • Data Validation (Self-Validating Step): Calculate the Z'-factor using vehicle-only (positive) and no-enzyme (negative) controls. An assay plate is strictly rejected if the Z'-factor is < 0.6 , ensuring a robust dynamic range before any IC50​ curve is fitted.

Protocol 2: In Vivo Efficacy via Collagen-Induced Arthritis (CIA) Model

Causality: The CIA mouse model is the preclinical gold standard for rheumatoid arthritis because disease progression relies heavily on IL-6 and IL-23 signaling, directly implicating the JAK/STAT pathway.

  • Immunization: On Day 0, inject DBA/1 mice subcutaneously at the base of the tail with Type II bovine collagen emulsified in Complete Freund's Adjuvant (CFA). Administer a booster injection on Day 21.

  • Randomization (Self-Validating Step): On Day 24, measure baseline paw volumes using a plethysmometer. Mice must be randomized into treatment groups (Vehicle, DPC-4, Compound A) such that the mean and variance of baseline paw swelling are statistically identical across all cohorts.

  • Dosing: Administer DPC-4 and Compound A orally (PO) once daily (QD) at 10 mg/kg.

  • Clinical Scoring (Self-Validating Step): Evaluate paw swelling and joint rigidity on a scale of 0–4 per paw (max score 16). The investigator performing the clinical scoring must be strictly blinded to the treatment allocation to eliminate observational bias.

  • PK/PD Correlation: Collect terminal blood samples at Tmax​ (1h) and Ttrough​ (24h) to quantify free plasma concentrations and correlate them mathematically with the in vitro IC50​ [2].

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredients (APIs) and synthetic intermediates like 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile through the lens of molecular causality. Because this is a specialized compound, a universally published Safety Data Sheet (SDS) may not always be immediately accessible at the bench. Therefore, we must construct a self-validating safety protocol based on the additive hazards of its specific functional groups, drawing upon validated data from structural analogs[1].

This guide provides the essential, step-by-step logistical and safety frameworks required to handle this compound safely, ensuring scientific integrity and operational security in your laboratory.

Mechanistic Hazard Profile: Understanding the Causality

To design an effective safety protocol, we must first understand why this molecule is hazardous. The compound contains three highly reactive moieties, each dictating specific Personal Protective Equipment (PPE) and handling requirements:

  • The Carbonitrile (-C≡N) Group: Nitriles present severe acute toxicity risks. They can be absorbed dermally and, depending on metabolic pathways, may release cyanide ions in vivo, which inhibit cytochrome c oxidase and halt cellular respiration. Analogs like 1-benzyl-pyrrolidine-3-carbonitrile are classified under Acute Toxicity Category 3 (Oral)[1].

  • The 4-(Dimethylamino)phenyl Group: Anilines and dimethylamino-phenyl derivatives are notorious for systemic toxicity. Upon absorption, they can cause methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), leading to systemic hypoxia[2].

  • The Pyrrolidine Core: As a secondary amine derivative, the pyrrolidine ring confers basicity. In its free-base form, it is highly likely to cause severe skin and serious eye irritation[2].

Quantitative PPE Specifications

Do not rely on standard laboratory attire. The following table outlines the strict quantitative thresholds for PPE when handling this compound in either its dry powder or solubilized forms.

Table 1: PPE Specifications and Quantitative Thresholds

Equipment CategorySpecification / MaterialQuantitative MetricCausality & Justification
Hand Protection Nitrile (Double Gloving)Thickness 0.11 mmNitrile provides superior resistance to basic amines compared to latex. Double gloving prevents dermal absorption of the toxic dimethylamino moiety.
Hand Protection Breakthrough Time> 480 minutesEnsures sustained barrier integrity during prolonged synthesis or accidental exposure.
Engineering Control Fume Hood Face Velocity80 - 120 fpmCaptures aerosolized powders and volatile free-bases, mitigating inhalation risks (H331).
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against severe eye irritation caused by the basic pyrrolidine core.
Respiratory N95 or P100 Respirator99.9% Filter EfficiencyRequired only if engineering controls fail or during large-scale spill cleanup outside a hood.

Operational Workflow & Handling Protocols

The following step-by-step methodologies are designed as a self-validating system. Each step prevents the failure of the next.

OperationalWorkflow Step1 1. Pre-Operation Verify Hood & Don PPE Step2 2. Static Mitigation Discharge Equipment Step1->Step2 Step3 3. Dispensing Weigh in Draft Shield Step2->Step3 Step4 4. Solubilization Dissolve before Transfer Step3->Step4 Spill Spill / Exposure Event Step3->Spill Step4->Spill Step5 5. Decontamination Acidic Wash & Soap Step4->Step5 Spill->Step5

Fig 1: Operational safety and spill response workflow for hazardous APIs.

Protocol A: Safe Weighing and Dispensing

Fine powders of basic amines hold static charge, leading to aerosolization and severe inhalation exposure.

  • Verification: Confirm fume hood face velocity is between 80-120 fpm. Lower the sash to the lowest workable height.

  • Static Mitigation: Apply an anti-static gun (e.g., Zerostat) to the weighing boat and metal spatula for 5 seconds prior to contact with the chemical.

  • Dispensing: Weigh the chemical inside the fume hood. If the analytical balance is sensitive to airflow, use an internal draft shield rather than removing the chemical to an open-bench balance.

  • In-Hood Solubilization: Dissolve the compound in your reaction solvent (e.g., Dichloromethane or DMF) before transferring it out of the hood. Transferring a sealed solution entirely eliminates the risk of airborne dust inhalation.

Protocol B: Spill Response & Decontamination

Because the compound contains basic amines (pyrrolidine and dimethylamino groups), standard water cleanup is insufficient and may spread the hazard.

  • Isolation: Immediately evacuate the immediate area and lower the fume hood sash.

  • Containment: For solid spills, gently cover with damp sand or universal absorbent pads to prevent dust generation. Do not sweep dry powder.

  • Chemical Neutralization (The Causality Step): Wash the contaminated area with a mildly acidic solution (e.g., 1-5% acetic acid). Why? The acid protonates the basic nitrogen atoms, converting the lipophilic free base into a highly water-soluble, non-volatile salt.

  • Secondary Wash: Follow the acidic wash with standard soapy water to remove residual organics.

  • Containment: Place all contaminated wipes and absorbents into a sealed, prominently labeled hazardous waste bag.

Disposal Plan

Improper disposal of nitriles and amines poses severe environmental toxicity risks, particularly to aquatic life.

  • Segregation: Do not mix waste containing this compound with strong acids. While aryl/alkyl nitriles are generally stable, extreme acidic conditions combined with heat can risk the hydrolysis of the nitrile group and potential generation of toxic gases.

  • Aqueous Waste: Keep aqueous waste streams slightly basic (pH 8-9) to maintain the stability of the carbonitrile group during temporary storage.

  • Final Destruction: Solid waste and organic solvent streams must be routed for high-temperature incineration . Ensure your waste management provider utilizes facilities equipped with NOx scrubbers, as the combustion of the nitrogen-rich pyrrolidine and dimethylamino groups will generate hazardous nitrogen oxides.

References

  • Title: 4-(Dimethylamino)benzonitrile, 95% - Fisher Scientific Source: Fisher Scientific URL: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

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